H-D-Thr(tbu)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628429 | |
| Record name | O-tert-Butyl-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201274-81-9 | |
| Record name | O-tert-Butyl-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-D-Thr(tbu)-OH CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on H-D-Thr(tbu)-OH, a crucial building block in synthetic peptide chemistry. It details its chemical properties, applications, and relevant experimental protocols for its use in research and development.
Core Compound Data
This compound, chemically known as (2R,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a synthetic derivative of the D-isoform of the amino acid threonine. The presence of a tert-butyl (tBu) protecting group on the side-chain hydroxyl function enhances its utility in peptide synthesis by preventing unwanted side reactions.
| Parameter | Value | Reference |
| CAS Number | 201274-81-9 | [1] |
| Molecular Formula | C₈H₁₇NO₃ | [1] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| IUPAC Name | (2R,3S)-2-amino-3-(tert-butoxy)butanoic acid | [1] |
| Synonyms | O-tert-Butyl-D-threonine, H-D-Threonine(tBu)-Hydroxyl | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% |
Applications in Peptide Synthesis
The primary application of this compound is as a protected amino acid monomer in solid-phase peptide synthesis (SPPS). The tert-butyl ether linkage on the threonine side chain is stable to the basic conditions used for Fmoc-deprotection but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin. This orthogonality is fundamental to modern peptide chemistry.
Its incorporation into a peptide sequence allows for the precise placement of a D-threonine residue. D-amino acids are often incorporated into peptide-based drug candidates to increase their proteolytic stability and, in some cases, to modulate their biological activity.
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support. The specific resin and preceding amino acid sequence will influence reaction times and efficiency.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Ninhydrin test solution
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process: a short treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and cleaved Fmoc adducts.
-
Coupling:
-
In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.
-
The activated amino acid solution is added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the desired peptide sequence.
Potential as an Ergogenic Supplement
Amino acids and their derivatives have been explored for their potential to enhance physical performance, acting as ergogenic aids. The theoretical basis for such effects includes influencing the secretion of anabolic hormones, providing a fuel source during exercise, and mitigating exercise-induced muscle damage. While this compound falls into this broad class of compounds, there is currently a lack of specific scientific studies investigating its efficacy and safety as an ergogenic supplement for humans.
Signaling Pathways and Biological Activity
As a synthetic amino acid derivative primarily used for in-vitro peptide synthesis, this compound is not known to be directly involved in endogenous signaling pathways. Its biological effects would be conferred by the final peptide into which it is incorporated. The properties of that peptide (e.g., receptor binding, enzyme inhibition) would depend on the overall amino acid sequence and structure.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key processes in the application of this compound.
Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonality of Fmoc and tBu protecting groups in peptide synthesis.
References
An In-depth Technical Guide on the Synthesis and Purification of H-D-Thr(tBu)-OH
Introduction
H-D-Thr(tBu)-OH, chemically known as (2R,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a protected amino acid derivative of D-threonine.[1] The incorporation of a tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function makes it a valuable building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] This protecting group offers stability under the basic conditions used for Fmoc deprotection while being readily removable under acidic conditions, a crucial feature for orthogonal protection strategies in complex peptide synthesis.[1][2] This guide provides a detailed overview of the synthesis and purification of this compound for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from D-threonine. The core of the synthesis involves the selective protection of the functional groups, introduction of the tert-butyl ether, and subsequent deprotection to yield the final product. A common strategy involves the initial protection of the amino group, followed by esterification of the carboxylic acid, tert-butylation of the side-chain hydroxyl group, saponification of the ester, and final deprotection of the amino group.
A representative synthetic pathway is outlined below:
-
N-protection and Esterification: D-threonine is first protected at the amino group, often with a benzyloxycarbonyl (Z) group, and the carboxylic acid is converted to a methyl ester. This can be achieved by reacting D-threonine with thionyl chloride in methanol to form the methyl ester hydrochloride, followed by reaction with benzyl chloroformate under basic conditions.
-
O-tert-Butylation: The crucial step is the introduction of the tert-butyl group onto the side-chain hydroxyl group. This is typically accomplished by reacting the N-protected threonine ester with isobutene in the presence of a strong acid catalyst, such as concentrated sulfuric acid, in a solvent like dichloromethane.
-
Saponification: The methyl ester is then hydrolyzed (saponified) using an alkali, such as sodium hydroxide, in a mixture of solvents like acetone and water to yield the free carboxylic acid.
-
N-deprotection: The final step is the removal of the N-protecting group. In the case of the Z-group, this is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol synthesized from common procedures described in the literature.
Step 1: Synthesis of Z-D-Thr-OMe
-
Suspend D-threonine in methanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain D-threonine methyl ester hydrochloride.
-
Dissolve the ester hydrochloride in a suitable solvent (e.g., aqueous acetone) and cool to 0°C.
-
Add a base (e.g., sodium bicarbonate) followed by the dropwise addition of benzyl chloroformate (Z-Cl).
-
Stir the reaction mixture for several hours at room temperature.
-
After reaction completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Z-D-Thr-OMe.
Step 2: Synthesis of Z-D-Thr(tBu)-OMe
-
Dissolve Z-D-Thr-OMe in dichloromethane.
-
Transfer the solution to a pressure vessel and cool it.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Introduce a measured amount of isobutene.
-
Seal the vessel and stir the reaction at room temperature for 24-48 hours.
-
Carefully vent the vessel, and quench the reaction with a base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Z-D-Thr(tBu)-OMe.
Step 3: Synthesis of Z-D-Thr(tBu)-OH
-
Dissolve the crude Z-D-Thr(tBu)-OMe in a mixture of acetone and water.
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Add a solution of sodium hydroxide (e.g., 2 M NaOH) and stir at room temperature.
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Monitor the saponification by TLC until the starting material is consumed.
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Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to pH ~3.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Z-D-Thr(tBu)-OH.
Step 4: Synthesis of this compound
-
Dissolve Z-D-Thr(tBu)-OH in methanol.
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Data Presentation: Synthesis Parameters
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1 | N-protection & Esterification | Thionyl chloride, Benzyl chloroformate, Base | Methanol, Dichloromethane | 0°C to Room Temp. |
| 2 | O-tert-Butylation | Isobutene, Conc. H₂SO₄ | Dichloromethane | Room Temp., Pressure Vessel |
| 3 | Saponification | Sodium Hydroxide | Acetone / Water | Room Temp. |
| 4 | N-deprotection | H₂, Palladium on Carbon (Pd/C) | Methanol | Room Temp., H₂ atmosphere |
Purification of this compound
Crude this compound obtained from the synthesis typically requires purification to remove by-products and unreacted starting materials. The most common methods for purification are crystallization and column chromatography.
Crystallization Crystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and is often determined empirically. A good solvent system will dissolve the compound when hot but lead to precipitation of the pure compound upon cooling, leaving impurities in the solution. For similar protected amino acids, solvent systems like toluene or mixtures of ethyl acetate and petroleum ether have been reported to be effective.
Column Chromatography For more challenging purifications or to separate closely related impurities, silica gel column chromatography is employed. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is passed through the column to separate the components based on their polarity.
The purification workflow is depicted below:
Caption: General purification workflow by crystallization.
Experimental Protocol: Purification by Crystallization
-
Transfer the crude this compound to a clean flask.
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Add a suitable solvent (e.g., toluene or ethyl acetate) in small portions while heating and stirring until the solid completely dissolves.
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If using a solvent mixture, dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (anti-solvent, e.g., petroleum ether or hexanes) until turbidity persists.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
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Collect the precipitated crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Purification Methods
| Method | Principle | Key Parameters | Advantages |
| Crystallization | Difference in solubility of the compound and impurities at different temperatures. | Solvent system, Cooling rate, Temperature | Scalable, Cost-effective, High purity for crystalline solids. |
| Column Chromatography | Differential adsorption of components onto a stationary phase (silica gel). | Stationary phase, Mobile phase (eluent) composition | High resolution, Versatile for various impurities. |
Characterization
After purification, the identity and purity of this compound must be confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the molecule.
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Mass Spectrometry (MS): Provides information on the molecular weight, confirming the identity of the compound.
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Optical Rotation: As a chiral molecule, the specific rotation is measured to confirm the stereochemical integrity.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
The synthesis and purification of this compound are critical processes for its application in peptide synthesis. The synthetic route involves a series of protection and deprotection steps, with the acid-catalyzed tert-butylation of the hydroxyl group being the key transformation. Purification, typically achieved through crystallization, is essential to ensure the high purity required for successful peptide synthesis. The detailed protocols and methodologies presented in this guide provide a comprehensive resource for researchers and professionals working with this important amino acid derivative.
References
Core Concepts: H-D-Thr(tbu)-OH and Its Solubility
An In-Depth Technical Guide to the Solubility of H-D-Thr(tbu)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of O-tert-Butyl-D-threonine (this compound), a critical protected amino acid derivative used in peptide synthesis and drug development. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document consolidates available solubility information, presents detailed experimental methodologies for solubility determination, and includes a generalized workflow for assessing the solubility of protected amino acids.
This compound, with the chemical formula C8H17NO3, is a derivative of the amino acid D-threonine where the hydroxyl group is protected by a tert-butyl group.[1][2] This bulky, lipophilic protecting group significantly influences the molecule's physical and chemical properties. A key consequence of this modification is the enhanced solubility in organic solvents compared to its unprotected counterpart, a crucial characteristic for its application in solid-phase peptide synthesis (SPPS).[1] The tert-butyl group increases the hydrophobic character of the molecule, leading to reduced solubility in aqueous solutions but improved solubility in common organic solvents used in peptide chemistry.[1]
Data Presentation: Solubility of this compound in Organic Solvents
Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature or standard chemical databases. However, qualitative assessments and information from suppliers provide valuable insights into its solubility profile. The following table summarizes the available information.
| Organic Solvent | IUPAC Name | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Readily Soluble (>10 mg/mL) | Commonly used for dissolving protected amino acids.[1] |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Readily Soluble (>10 mg/mL) | A standard solvent in solid-phase peptide synthesis. |
| Dichloromethane (DCM) | Dichloromethane | Readily Soluble (>10 mg/mL) | Frequently used in peptide synthesis and purification. |
| Alcoholic Solvents (e.g., Methanol, Ethanol) | Methanol, Ethanol | Soluble | The tert-butyl group enhances solubility in these solvents. |
| Chloroform | Trichloromethane | Soluble | Mentioned as a suitable solvent for the related H-Thr(tbu)-OH. |
| Ethyl Acetate | Ethyl ethanoate | Soluble | Mentioned as a suitable solvent for the related H-Thr(tbu)-OH. |
| Acetone | Propan-2-one | Soluble | Mentioned as a suitable solvent for the related H-Thr(tbu)-OH. |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Equilibrium Solubility Method (Shake-Flask)
This is a widely used and reliable method for determining the thermodynamic solubility of a solid in a liquid.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., DMF, DMSO, DCM)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with a membrane compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant using a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or g/100mL.
Gravimetric Method
This method is simpler than the equilibrium solubility method but may be less precise. It is suitable for a quick estimation of solubility.
Objective: To determine the mass of this compound that dissolves in a known mass or volume of solvent.
Materials:
-
This compound (solid)
-
Organic solvent of interest
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1-3 of the Equilibrium Solubility Method.
-
Sample Withdrawal: After equilibration and allowing any undissolved solid to settle, carefully withdraw a known volume or mass of the clear supernatant.
-
Solvent Evaporation: Place the withdrawn supernatant in a pre-weighed container and evaporate the solvent completely in a drying oven or under vacuum. Ensure the temperature is low enough to not degrade the this compound.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per the volume or mass of the solvent used.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a protected amino acid like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Stability of H-D-Thr(tbu)-OH Under Different pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of H-D-Thr(tbu)-OH (O-tert-butyl-D-threonine), a critical protected amino acid derivative used in peptide synthesis. Understanding the stability profile of this compound under various pH conditions is paramount for optimizing its storage, handling, and use in synthetic protocols, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).
Introduction to the Stability of the Tert-butyl Ether Protecting Group
This compound features a tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function of D-threonine. The tBu group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[1] Its utility stems from its general stability across a broad range of chemical conditions, coupled with its selective lability under strong acidic conditions.
The key to this orthogonality lies in the differential pH sensitivity of the protecting groups. The N-terminal Fmoc group is labile to basic conditions (e.g., piperidine), while the tBu ether is stable under these conditions.[1] Conversely, the tBu group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are used in the final cleavage step to deprotect the side chains and release the peptide from the resin.[1]
The acid-catalyzed cleavage of a tert-butyl ether proceeds via a unimolecular (SN1) mechanism.[2] The ether oxygen is first protonated by the acid, forming a good leaving group (a neutral alcohol). The subsequent departure of the alcohol is driven by the formation of a stable tertiary carbocation (the tert-butyl cation).[3] This cation is then quenched by a nucleophile or eliminated to form isobutylene.
While generally stable, the tBu ether can be susceptible to cleavage under moderately acidic conditions over extended periods, which can be a concern during prolonged synthesis or purification steps. This guide outlines the protocols to quantify this stability profile.
Quantitative Stability Analysis
Table 1: Illustrative pH Stability Data for this compound at 25°C over 48 hours
| pH | Buffer System | Time (hours) | % this compound Remaining | % D-Threonine Formed |
| 2.0 | 0.1 M HCl-KCl | 0 | 100.0 | 0.0 |
| 8 | 85.2 | 14.8 | ||
| 24 | 60.5 | 39.5 | ||
| 48 | 35.1 | 64.9 | ||
| 4.0 | 0.1 M Acetate | 0 | 100.0 | 0.0 |
| 8 | 99.1 | 0.9 | ||
| 24 | 97.5 | 2.5 | ||
| 48 | 95.3 | 4.7 | ||
| 7.0 | 0.1 M Phosphate | 0 | 100.0 | 0.0 |
| 8 | >99.9 | <0.1 | ||
| 24 | >99.9 | <0.1 | ||
| 48 | >99.9 | <0.1 | ||
| 9.0 | 0.1 M Borate | 0 | 100.0 | 0.0 |
| 8 | >99.9 | <0.1 | ||
| 24 | >99.9 | <0.1 | ||
| 48 | >99.9 | <0.1 |
Note: This data is illustrative and intended to represent the expected chemical behavior of the compound. Actual results would be generated via the experimental protocols outlined below.
Experimental Protocols
To definitively determine the stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to a range of pH conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (≥98.0% purity)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
Buffer salts (e.g., KCl, sodium acetate, sodium phosphate, sodium borate)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
Calibrated pH meter
-
HPLC system with UV detector (e.g., PDA)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Preparation of Buffer Solutions
Prepare a series of buffers (e.g., 0.1 M) to cover the desired pH range.
-
pH 2.0: HCl-KCl buffer
-
pH 4.0: Acetate buffer
-
pH 7.0: Phosphate buffer
-
pH 9.0: Borate buffer Adjust the pH of each buffer solution accurately using a calibrated pH meter and HCl or NaOH.
Sample Preparation and Incubation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 0.1 mg/mL).
-
Incubate the samples at a constant temperature (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation).
-
Protect samples from light to prevent photolytic degradation.
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench any further degradation by neutralizing the sample (if acidic or basic) and/or diluting it with the mobile phase to the analytical concentration.
Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the intact drug from its degradation products, ensuring that the quantification of the parent compound is not affected by any co-eluting peaks.
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A linear gradient is typically used to ensure separation of the more polar degradation product (D-Threonine) from the parent compound. For example: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength where both the parent and degradant have some absorbance (e.g., 210 nm), or a wavelength specific to the parent compound if the degradant lacks a chromophore.
-
Injection Volume: 10 µL
Data Analysis
-
Validate the HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
-
Identify and quantify the primary degradation product, D-Threonine.
Visualizations
Experimental Workflow
Caption: Workflow for pH-dependent stability testing of this compound.
Degradation Pathway
Caption: Acid-catalyzed degradation pathway of this compound.
Conclusion
The O-tert-butyl ether protecting group of this compound is exceptionally stable under neutral to basic conditions, making it an ideal choice for the Fmoc/tBu peptide synthesis strategy. However, it exhibits significant lability under strongly acidic conditions (pH < 4), leading to the cleavage of the protecting group and the formation of D-Threonine. The rate of this degradation is highly pH-dependent. For researchers and drug development professionals, it is crucial to either utilize existing stability data or perform a forced degradation study as outlined in this guide. This ensures the integrity of the amino acid derivative throughout the manufacturing process, leading to higher purity and yield of the final peptide product. Careful control of pH during synthesis, work-up, and purification steps is essential to prevent premature deprotection.
References
An In-depth Technical Guide to the Role of the Tert-Butyl Protecting Group in H-D-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of peptide chemistry and drug development, the precise synthesis of peptides with defined sequences and stereochemistry is paramount. This is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. H-D-Thr(tBu)-OH, or O-tert-Butyl-D-threonine, is a critical building block in modern peptide synthesis, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The tert-butyl (tBu) group, protecting the side-chain hydroxyl function of D-threonine, is fundamental to this process. This technical guide provides a comprehensive overview of the core function of the tBu protecting group, its chemical properties, and its application in SPPS, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Introduction: The Imperative for Side-Chain Protection
Amino acids, the constituent units of peptides, possess a variety of reactive side-chain functionalities, such as amines, carboxylic acids, thiols, and hydroxyl groups.[1] During peptide synthesis, these side chains must be masked or "protected" to ensure that peptide bond formation occurs exclusively between the α-amino group of one amino acid and the α-carboxyl group of another.[1] Failure to protect these side chains can lead to a host of side reactions, including polymerization, branching, and modifications that compromise the yield, purity, and integrity of the target peptide.[1][2]
The threonine side chain contains a secondary hydroxyl group which is nucleophilic and can undergo undesirable acylation during the coupling steps of peptide synthesis. The tert-butyl (tBu) ether in this compound serves as a robust shield for this hydroxyl group.[3]
The Core Role of the Tert-Butyl (tBu) Group in Fmoc SPPS
The most prevalent method for peptide synthesis today is the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This methodology is built upon the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. The Fmoc/tBu strategy perfectly embodies this principle.
-
Nα-Amino Protection: The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. This group is stable to acidic conditions but is selectively removed at each cycle of synthesis using a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF).
-
Side-Chain Protection: The side chains of reactive amino acids, including the hydroxyl of threonine, are protected by acid-labile groups, predominantly those based on the tert-butyl cation (e.g., tBu ethers, tBu esters, and Boc).
The tBu group on the threonine side chain is therefore critical for several reasons:
-
Chemical Stability: It is completely stable to the repetitive basic treatments with piperidine used to remove the Fmoc group, ensuring the integrity of the side chain throughout the peptide elongation process.
-
Prevention of Side Reactions: It prevents the nucleophilic hydroxyl group from being acylated by the activated carboxyl group of the incoming amino acid, which would otherwise lead to branched peptide impurities.
-
Orthogonal Deprotection: The tBu group is efficiently removed under strongly acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA), during the final cleavage step. This step simultaneously cleaves the completed peptide from the solid support resin and removes all other tBu-based side-chain protecting groups.
This orthogonal relationship is the cornerstone of the Fmoc/tBu strategy, allowing for a clean, efficient, and highly controlled synthesis process.
Quantitative Data: Stability and Cleavage Conditions
The effectiveness of a protecting group is defined by its stability under one set of conditions and its lability under another. The tBu group exhibits excellent performance in this regard.
| Parameter | Condition / Reagent | Stability / Cleavage Efficiency | Notes |
| Fmoc Deprotection | 20% Piperidine in DMF | >99.9% Stability | The tBu ether is highly resistant to the basic conditions required for Nα-Fmoc removal. |
| Final Cleavage | 95% Trifluoroacetic Acid (TFA) | >95% Cleavage (2-4 hours) | Standard condition for simultaneous side-chain deprotection and cleavage from most resins. |
| Mild Acidolysis | 1-3% TFA in Dichloromethane (DCM) | Stable | Conditions used to cleave highly acid-sensitive resins (e.g., 2-chlorotrityl) or protecting groups (e.g., Mmt) often leave the Thr(tBu) group intact, enabling the synthesis of protected peptide fragments. |
| Side Reaction | t-Butylation of Trp/Cys/Met | Variable | The released tBu cation is a reactive electrophile that can modify sensitive residues. This is mitigated by adding "scavengers" to the cleavage cocktail. |
Scavengers: During acid cleavage, the released tBu cation can cause side reactions. To prevent this, scavengers are included in the TFA cocktail to trap these reactive species. Common scavengers and their functions are outlined below.
| Scavenger | Typical % (v/v) | Target Residue(s) / Function |
| Water (H₂O) | 2.5 - 5.0% | General scavenger, helps suppress aspartimide formation. |
| Triisopropylsilane (TIS) | 2.5% | Reduces Trp oxidation and traps tBu cations. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cys from re-alkylation and reduces Met oxidation. |
| Thioanisole | 2.0 - 5.0% | Protects against t-butylation of Cys and Met. |
Key Experimental Protocols
Protocol 4.1: Synthesis of Fmoc-D-Thr(tBu)-OH
While commercially available, the synthesis of the protected amino acid involves the introduction of the tBu ether. A representative method is the acid-catalyzed reaction of the Z-protected threonine methyl ester with isobutylene, followed by saponification, deprotection, and Fmoc protection.
-
Protection & Esterification: N-α of D-Threonine is protected with a Z-group and the carboxyl group is esterified (e.g., methyl ester).
-
Ether Formation: The resulting compound reacts with isobutylene in the presence of an acid catalyst (e.g., concentrated sulfuric acid) in a suitable solvent like dichloromethane.
-
Saponification: The methyl ester is saponified using an alkali (e.g., NaOH) in an acetone/water mixture to yield Z-D-Thr(tBu)-OH.
-
Z-Group Removal: The Z-group is removed via hydrogenation to yield the free amino acid this compound.
-
Fmoc Introduction: The free amine is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl to yield the final product, Fmoc-D-Thr(tBu)-OH.
Protocol 4.2: Standard Coupling Cycle in Fmoc SPPS
This protocol outlines a single cycle for adding an Fmoc-D-Thr(tBu)-OH residue to a growing peptide chain on a solid support.
-
Resin Swelling: The peptide-resin from the previous cycle is washed and swollen in DMF (3 x 1 min).
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 10 min).
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, Fmoc-D-Thr(tBu)-OH (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for 2-5 minutes.
-
Coupling: The activated amino acid solution is added to the resin. The reaction is agitated at room temperature for 30-60 minutes.
-
Washing: The resin is washed with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. A small sample can be taken for a ninhydrin test to confirm reaction completion.
Protocol 4.3: Final Cleavage and Deprotection
This protocol removes the tBu protecting group and cleaves the peptide from the resin.
-
Resin Preparation: The final peptide-resin is washed with DCM and dried under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A standard formulation is 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v) . If the peptide contains Cys or Met, EDT or thioanisole should be included.
-
Cleavage Reaction: The cold cleavage cocktail (e.g., 10 mL per 0.5 g of resin) is added to the dried resin. The mixture is incubated at room temperature for 2-4 hours with occasional swirling. The reaction vessel should be kept capped.
-
Peptide Precipitation: The resin is filtered off, and the TFA solution containing the peptide is collected. The peptide is precipitated by adding the filtrate dropwise into a large volume of cold diethyl ether.
-
Isolation: The precipitated peptide is collected by centrifugation, washed several times with cold ether, and then dried under vacuum. The crude peptide is then ready for purification by HPLC.
Visualized Workflows and Relationships
The following diagrams, rendered using Graphviz, illustrate the logical relationships and workflows central to the use of the tBu protecting group.
Caption: Logical flow of side-chain protection for Threonine.
Caption: Orthogonal strategy of Fmoc (base-labile) vs. tBu (acid-labile) in SPPS.
Conclusion
The tert-butyl protecting group, as utilized in this compound and its Fmoc-protected derivatives, is a cornerstone of modern solid-phase peptide synthesis. Its robust stability to the basic conditions of Fmoc deprotection, combined with its clean, acid-labile removal during final cleavage, provides the essential orthogonality required for the high-fidelity synthesis of complex peptides. For researchers in drug discovery and development, a thorough understanding of the role and chemistry of the tBu group is fundamental to designing successful synthetic strategies, troubleshooting potential issues like side-chain modifications, and ultimately producing high-purity peptides for therapeutic and research applications.
References
The Tert-Butyl Group as a Side Chain Protectant for D-Threonine: A Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism behind the side chain protection of D-Threonine using a tert-butyl (tBu) group, resulting in the formation of H-D-Thr(tBu)-OH. This derivative is a critical building block in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal strategy.[1] We will explore the chemical principles, reaction mechanisms, and experimental considerations for both the protection and deprotection steps.
Introduction to this compound
This compound, systematically named (2R,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a synthetic derivative of the amino acid D-threonine.[2][3] Its significance lies in the incorporation of a tert-butyl (tBu) ether protecting group on the hydroxyl moiety of the threonine side chain.[3] This modification is essential in peptide synthesis to prevent the nucleophilic hydroxyl group from participating in unwanted side reactions during peptide bond formation. The tBu group offers the advantage of being stable under the basic conditions required for Fmoc-group removal, yet readily cleavable under specific acidic conditions, making it a cornerstone of orthogonal peptide synthesis strategies.[1]
The Mechanism of Side Chain Protection
The introduction of the tBu group onto the hydroxyl side chain of threonine is typically achieved through an acid-catalyzed reaction with isobutylene. This process transforms the polar hydroxyl group into a non-polar and sterically hindered tert-butyl ether.
Core Reaction:
The fundamental reaction involves the treatment of an N-protected threonine derivative (e.g., Z-Thr-OH) with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.
A general synthesis route can be described as follows: An N-protected threonine methyl ester (Z-Thr-OMe) reacts with isobutylene in the presence of concentrated sulfuric acid and an inert solvent like dichloromethane. The resulting product, Z-Thr(tBu)-OMe, is then saponified to yield Z-Thr(tBu)-OH, followed by hydrogenation to remove the Z-group, affording the final product this compound.
Reaction Mechanism:
The mechanism proceeds via the formation of a stable tert-butyl carbocation, which then undergoes a nucleophilic attack by the hydroxyl group of the threonine side chain.
-
Protonation of Isobutylene: The acid catalyst protonates the isobutylene at the double bond, leading to the formation of a tertiary carbocation. This carbocation is relatively stable due to the electron-donating inductive effect of the three methyl groups.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the threonine side chain's hydroxyl group attacks the electrophilic tert-butyl carbocation.
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the newly formed oxonium ion, yielding the tert-butyl ether and regenerating the acid catalyst.
Orthogonality and Stability in Peptide Synthesis
The utility of the tBu group in peptide synthesis, particularly in the Fmoc/tBu strategy, is rooted in its chemical stability under a range of conditions.
-
Base Stability: The tBu ether is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the N-terminal Fmoc protecting group during the elongation of the peptide chain. This stability prevents premature deprotection of the side chain.
-
Acid Lability: Conversely, the tBu group is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA), which is used in the final step to cleave the completed peptide from the solid support resin and remove all side-chain protecting groups simultaneously.
This differential stability, known as orthogonality , allows for the selective removal of one type of protecting group (Fmoc) without affecting another (tBu), which is fundamental to the success of solid-phase peptide synthesis (SPPS).
| Condition | Protecting Group | Stability | Purpose |
| 20% Piperidine in DMF | Fmoc | Labile | N-terminal deprotection for chain elongation |
| tBu | Stable | Side chain remains protected | |
| 95% Trifluoroacetic Acid (TFA) | Fmoc | Labile | N/A (already removed) |
| tBu | Labile | Final side chain deprotection |
The Mechanism of Side Chain Deprotection
The removal of the tBu group is an acid-catalyzed elimination reaction, essentially the reverse of the protection mechanism. This step is typically performed at the end of the peptide synthesis.
Core Reaction:
The peptide, fully assembled on a solid support, is treated with a cleavage cocktail, the primary component of which is a strong acid like TFA.
Deprotection Mechanism:
-
Protonation: The ether oxygen of the tBu-protected threonine side chain is protonated by the strong acid (TFA). This makes the ether a good leaving group.
-
Elimination: The C-O bond cleaves, leading to the formation of the free hydroxyl group on the threonine residue and the release of a tert-butyl carbocation.
-
Cation Scavenging: The liberated tert-butyl cation is a reactive electrophile that can cause undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine. To prevent this, "scavengers" are included in the cleavage cocktail. Common scavengers include water, triisopropylsilane (TIS), or thioanisole, which trap the tBu cation.
Experimental Protocols
Below are generalized experimental protocols for the protection and deprotection of the threonine side chain. Note that specific conditions may vary based on the N-terminal protecting group and other functionalities present in the molecule.
Protocol: Side Chain Protection of N-Z-D-Threonine
This protocol is adapted from general procedures for tert-butylation of hydroxyl groups.
-
Dissolution: Dissolve N-Z-D-Threonine in a suitable anhydrous solvent (e.g., dichloromethane) in a pressure-resistant vessel.
-
Cooling: Cool the solution to a low temperature (e.g., -78°C).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid.
-
Isobutylene Addition: Condense a molar excess of isobutylene gas into the reaction vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or HPLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a weak base, such as an aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.
Protocol: Global Deprotection in Fmoc-SPPS
This protocol describes the final cleavage and deprotection step in a typical Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is "Reagent K," which consists of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Alternatively, a simpler cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) is commonly used.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic byproducts. Dry the crude peptide under vacuum. The final product is then purified by reverse-phase HPLC.
Summary of Quantitative Data
| Parameter | Protection (tert-Butylation) | Deprotection (TFA Cleavage) | Reference |
| Primary Reagents | Isobutylene, Acid Catalyst (e.g., H₂SO₄) | Trifluoroacetic Acid (TFA) | |
| Typical Solvents | Dichloromethane (DCM) | None (TFA as solvent) | |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | General Knowledge |
| Reaction Temperature | Room Temperature | Room Temperature | General Knowledge |
| Cleavage Efficiency | N/A | > 95% | General Knowledge |
| Key Considerations | Anhydrous conditions are crucial. | Use of scavengers (e.g., TIS, water) is critical to prevent side reactions. |
Workflow in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the logical workflow of a single elongation cycle in Fmoc/tBu SPPS, highlighting the orthogonal nature of the protecting groups.
Conclusion
The tert-butyl group is an exceptionally effective and widely used protecting group for the hydroxyl side chain of threonine in modern peptide synthesis. Its stability under basic conditions and lability in strong acid provide the necessary orthogonality for the successful and high-fidelity construction of complex peptides using the Fmoc/tBu strategy. A thorough understanding of the mechanisms of protection and deprotection, along with the critical role of scavengers, is paramount for researchers and professionals in the field of drug development and peptide chemistry to optimize synthesis protocols and achieve high purity and yield of the target molecules.
References
Spectroscopic Analysis of H-D-Thr(tbu)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the non-proteinogenic amino acid, H-D-Thr(tbu)-OH (O-tert-Butyl-D-threonine). Due to the limited availability of experimentally derived public data, this document presents predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic values based on established principles and spectral databases. It also outlines comprehensive, generalized experimental protocols for acquiring such data, intended to serve as a practical resource for researchers in the field of peptide synthesis and drug discovery.
Introduction to this compound
This compound, with the CAS number 201274-81-9, is a derivative of the amino acid D-threonine. The tert-butyl ether protecting group on the side-chain hydroxyl function enhances its lipophilicity and steric bulk, making it a valuable building block in solid-phase peptide synthesis (SPPS). The tert-butyl group is stable under a variety of reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA), typically during the final cleavage step of peptide synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data for similar amino acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| α-H | 3.5 - 3.8 | Doublet (d) | 3 - 5 |
| β-H | 3.9 - 4.2 | Doublet of quartets (dq) or Multiplet (m) | 3 - 5 (d), 6 - 7 (q) |
| γ-CH₃ | 1.1 - 1.3 | Doublet (d) | 6 - 7 |
| tert-butyl (CH₃)₃ | 1.1 - 1.3 | Singlet (s) | N/A |
| NH₂ | 7.5 - 8.5 (variable) | Broad singlet (br s) | N/A |
| COOH | 10 - 12 (variable) | Broad singlet (br s) | N/A |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| α-C | 58 - 62 |
| β-C | 68 - 72 |
| γ-C | 20 - 24 |
| C(CH₃)₃ | 72 - 76 |
| C(CH₃)₃ | 27 - 31 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| N-H (Amine) | Stretching | 3400 - 3200 | Medium |
| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium to Strong |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |
| N-H (Amine) | Bending | 1650 - 1580 | Medium |
| C-O (Ether) | Stretching | 1150 - 1085 | Strong |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |
Experimental Protocols
The following sections provide detailed, generalized methodologies for obtaining NMR and IR spectra of amino acid derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
A standard approach for acquiring high-quality NMR spectra of amino acid derivatives involves dissolving the sample in a deuterated solvent and analyzing it using a high-field NMR spectrometer.
3.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices for amino acid derivatives. The choice depends on the solubility of the compound and the desired exchange characteristics of labile protons (NH₂ and COOH).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.
-
Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added, although modern spectrometers can also reference to the residual solvent peak.
3.1.2. Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
3.1.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase Correction: Manually or automatically correct the phase of the resulting spectra.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Infrared (IR) Spectroscopy Protocol
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Sample Placement: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
3.2.2. Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over the range of 4000-400 cm⁻¹.
3.2.3. Data Processing
-
Background Subtraction: The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
ATR Correction: Apply an ATR correction to the spectrum if necessary, as this can affect peak intensities at lower wavenumbers.
-
Peak Picking: Identify and label the major absorption bands in the spectrum.
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for the Incorporation of H-D-Thr(tBu)-OH in Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, particularly D-enantiomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to a longer in vivo half-life and improved therapeutic potential.[1][2][3] H-D-Thr(tBu)-OH, a protected form of D-threonine, is a key building block in the synthesis of these modified peptides. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function prevents unwanted side reactions during synthesis and is readily removed during the final acid cleavage step, ensuring orthogonality with the base-labile Fmoc protecting group of the alpha-amino group.
However, the successful incorporation of this compound, a sterically hindered β-branched amino acid, into a growing peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires careful optimization of coupling conditions to ensure high efficiency and minimize side reactions such as racemization.[4] These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-SPPS, including a comparison of common coupling reagents, detailed experimental protocols, and troubleshooting of potential challenges.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. The ideal reagent should provide high coupling efficiency in a reasonable timeframe while minimizing the risk of epimerization. Below is a summary of commonly used coupling reagents and their expected performance when coupling this compound.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Fast and highly effective for hindered amino acids. | Can lead to guanidinylation of the N-terminus if used in excess.[4] |
| HBTU | Uronium/Aminium | High | Low | Efficient and widely used for standard couplings. | Less reactive than HATU; potential for guanidinylation. |
| HCTU | Uronium/Aminium | Very High | Low | Similar reactivity to HATU, often more cost-effective. | |
| COMU | Uronium/Aminium | Very High | Very Low | High efficiency and safer byproducts compared to HOBt/HOAt-based reagents. | Higher cost. |
| PyBOP | Phosphonium | High | Very Low | Avoids guanidinylation side reactions. | Byproducts can be difficult to remove. |
| DIC/Oxyma | Carbodiimide | Moderate | Low | Cost-effective with simple byproducts. | Slower reaction rates compared to onium salts. |
Experimental Protocols
The following protocols are provided as a general guideline for the incorporation of this compound in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Standard Coupling using Uronium/Aminium Reagents (e.g., HATU)
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Protocol 2: Low-Epimerization Coupling using Carbodiimide/Oxyma
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Coupling Reaction: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the resin. Agitate the reaction at room temperature for 2-4 hours.
-
Washing: Thoroughly wash the resin with DMF.
-
Monitoring: Perform a Kaiser test to assess the completeness of the coupling.
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The scavengers (TIS and water) are crucial to prevent side reactions from the released tBu cations.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Diagram 1: General Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Drug Development Workflow for D-Amino Acid Containing Peptides
References
Application Notes and Protocols for Coupling H-D-Thr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as H-D-Thr(tBu)-OH (Fmoc-D-Threonine(tert-butyl)-OH), into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl function, combined with the inherent steric hindrance of the threonine backbone, can impede reaction kinetics, leading to incomplete couplings, lower yields, and an increased risk of racemization. The selection of an appropriate coupling reagent and optimized protocols are therefore critical for the successful synthesis of peptides containing this residue.
These application notes provide a comprehensive guide to the selection of coupling reagents, detailed experimental protocols, and strategies to mitigate common side reactions encountered when incorporating this compound into peptide chains.
Coupling Reagent Selection and Performance
The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically hindered amino acids. Reagents can be broadly categorized into aminium/uronium salts, phosphonium salts, and carbodiimides, often used with additives. For demanding couplings involving residues like this compound, aminium/uronium salts are generally preferred due to their high reactivity and rapid kinetics.
Key Recommendations:
-
High-Reactivity Aminium/Uronium Salts: Reagents such as HATU , HCTU , and COMU are highly recommended for coupling this compound.[1][2] They form highly reactive activated esters, which can overcome the steric hindrance and drive the reaction towards completion.[2][3] HATU, in particular, is often cited for its superior performance in difficult couplings, offering fast reaction times and minimizing racemization.[3] COMU is a newer generation reagent with comparable efficiency to HATU but with a better safety profile as it does not release potentially explosive benzotriazole byproducts.
-
Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC) , with an additive like OxymaPure® is a cost-effective and safe alternative. OxymaPure has been shown to be an excellent racemization suppressant and enhances coupling efficiency, often outperforming the more traditional additive, HOBt.
-
Double Coupling: For particularly difficult sequences, a "double coupling" strategy may be necessary. This involves repeating the coupling step to ensure the reaction goes to completion.
Data Presentation: Comparative Performance of Coupling Reagents
While direct head-to-head quantitative comparisons for this compound are limited in published literature, the following table summarizes the expected performance based on data from studies on other sterically hindered amino acids and general observations in peptide synthesis.
| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Very Fast | Low | Highly efficient for hindered couplings; should not be used in large excess to avoid potential side reactions. |
| HBTU | Aminium/Uronium Salt | High | Fast | Low | A reliable and widely used reagent, though generally less reactive than HATU. |
| HCTU | Aminium/Uronium Salt | Very High | Very Fast | Low | Reactivity is comparable to HATU, and it is often a more cost-effective option. |
| COMU | Aminium/Uronium Salt | Very High | Very Fast | Very Low | High reactivity with an improved safety profile compared to benzotriazole-based reagents. |
| DIC/OxymaPure® | Carbodiimide/Additive | High | Moderate to Fast | Very Low | Cost-effective and safe; OxymaPure is an excellent racemization suppressant. |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Moderate | Low to Moderate | A traditional and cost-effective method, but may be less efficient for very difficult couplings. |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of peptides incorporating this compound using the Fmoc/tBu strategy. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Coupling with Aminium/Uronium Reagents (HATU, HCTU, COMU)
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Coupling Reagent (HATU, HCTU, or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended. Repeat step 3.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.
Protocol 2: Coupling with DIC/OxymaPure®
Materials:
-
Same as Protocol 1, with DIC and OxymaPure® as the coupling reagents.
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture for 2-6 hours at room temperature.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
-
Chain Elongation: Repeat steps 2-3 for the subsequent amino acids in the sequence.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation mechanisms of common coupling reagents in peptide synthesis.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the coupling of this compound, leading to impurities in the final peptide product.
| Side Reaction | Description | Mitigation Strategies |
| Incomplete Coupling | Due to the steric hindrance of the tBu group and the β-branched side chain, the coupling reaction may not proceed to completion, resulting in deletion sequences. | - Use highly reactive coupling reagents like HATU, HCTU, or COMU.- Perform a double coupling.- Increase the equivalents of the amino acid and coupling reagent (3-5 eq.).- Extend the coupling time (2-4 hours or longer). |
| Racemization | The chiral center of the D-threonine residue can epimerize during activation, leading to the incorporation of the L-threonine diastereomer. This is a significant concern as it can be difficult to separate the resulting diastereomeric peptides. | - Use additives known to suppress racemization, such as OxymaPure® or HOBt.- Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA, especially with onium salt reagents.- Minimize the pre-activation time before adding the activated amino acid to the resin. |
| O-Acylation | Although the tBu group provides good protection for the hydroxyl side chain, incomplete protection or harsh conditions could potentially lead to acylation at the hydroxyl group. | - Ensure high-quality, fully protected this compound is used.- Avoid excessively long coupling times with highly reactive reagents. |
Conclusion
The successful incorporation of the sterically hindered amino acid this compound in peptide synthesis is achievable with careful selection of coupling reagents and optimized protocols. High-reactivity aminium/uronium salts such as HATU, HCTU, and COMU, or a carbodiimide-based approach with OxymaPure®, are recommended to overcome steric hindrance and ensure high coupling efficiency. Monitoring the reaction completion and employing strategies like double coupling when necessary are crucial for obtaining high-purity peptides. By understanding the potential side reactions and implementing the mitigation strategies outlined in these notes, researchers can confidently synthesize complex peptides containing this compound for their drug discovery and development efforts.
References
Application Notes and Protocols for the Deprotection of the t-Butyl Group from H-D-Thr(tbu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is essential to prevent unwanted side reactions. The tert-butyl (tBu) group is a widely employed acid-labile protecting group for the hydroxyl functionality of threonine. Its removal is a critical step and is most commonly achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA). These application notes provide detailed protocols and quantitative data for the deprotection of the t-butyl group from H-D-Thr(tbu)-OH to yield H-D-Thr-OH.
The deprotection reaction proceeds via an acid-catalyzed cleavage of the t-butyl ether bond. Protonation of the ether oxygen by a strong acid like TFA facilitates the departure of a stable tert-butyl cation. This cation is subsequently quenched by scavengers present in the reaction mixture to prevent potential side reactions, such as the alkylation of sensitive amino acid residues.
Data Presentation
The efficiency of the t-butyl deprotection from threonine derivatives is influenced by the reaction conditions. The following table summarizes representative quantitative data for the deprotection of protected threonine derivatives under different acidic conditions. While specific data for this compound is limited in publicly available literature, the data for similar substrates provides a strong indication of expected outcomes.
| Substrate | Deprotection Reagent | Temperature (°C) | Time | Yield (%) | Purity | Reference |
| Boc-L-Thr-OH | 2 equiv. TFA in ionic liquid | High | 10 min | 92% | High | [1] |
| Boc-L-Thr-OH | TFA in CH2Cl2/MeOH | Room Temp. | Until completion (TLC) | Quantitative | High | [2] |
| Fmoc-Thr(tBu)-OH | 0.1 N HCl in HFIP | Room Temp. | 4 h | Quantitative | >99% | [3] |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly effective method for the removal of the t-butyl protecting group from this compound using a solution of TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM (approximately 10-20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For every 100 mg of the protected amino acid, prepare approximately 2 mL of the cleavage cocktail.
-
Reagent Addition: Slowly add the cleavage cocktail to the solution of the protected amino acid with stirring.
-
Deprotection Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 1-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To aid in the removal of residual TFA, co-evaporation with toluene can be performed. b. Add cold anhydrous diethyl ether to the resulting residue to precipitate the deprotected product, H-D-Thr-OH. c. Collect the solid product by vacuum filtration. d. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities and scavengers. e. Dry the product under vacuum to obtain the deprotected H-D-Thr-OH as a white to off-white solid.
Protocol 2: Rapid Deprotection using Trifluoroacetic Acid (TFA) in an Ionic Liquid
This protocol offers a more rapid deprotection method and is particularly useful for high-throughput applications.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Ionic Liquid (e.g., a phosphonium-based ionic liquid)
-
Dichloromethane (DCM)
-
Water
-
Isopropanol
-
Centrifuge and centrifuge tubes
Procedure:
-
Reaction Setup: Dissolve this compound in the ionic liquid in a reaction vessel.
-
Reagent Addition: Add 2 equivalents of TFA to the mixture.
-
Deprotection Reaction: Heat the reaction mixture to a high temperature (as tolerated by the ionic liquid) for approximately 10 minutes.[1]
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Add water to the reaction mixture and extract with DCM to remove the ionic liquid. c. Separate the aqueous layer containing the deprotected amino acid. d. Wash the aqueous layer with fresh DCM to remove any residual ionic liquid. e. Evaporate the aqueous layer to dryness to obtain the product. f. For further purification, the product can be washed with a small amount of isopropanol and collected by centrifugation.[1]
Mandatory Visualization
The following diagrams illustrate the chemical transformation and a general experimental workflow for the deprotection of this compound.
Caption: Chemical transformation during the acidic deprotection of this compound.
Caption: General experimental workflow for the deprotection of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time. - Insufficient amount of TFA. - Low reaction temperature. | - Extend the reaction time and continue to monitor by TLC/LC-MS. - Ensure an adequate excess of TFA is used. - Allow the reaction to proceed at room temperature. |
| Oily Product | - Residual solvent (DCM, ether). - Residual TFA. | - Ensure thorough drying under high vacuum. - Co-evaporate the product with toluene multiple times to azeotropically remove residual TFA. |
| Low Yield | - Product loss during work-up. - Incomplete precipitation. | - Minimize transfers of the product. - Ensure complete precipitation by using a sufficient volume of cold diethyl ether and allowing adequate time for precipitation at low temperature. |
| Side Product Formation | - Alkylation of the product by the tert-butyl cation. | - Use appropriate scavengers in the cleavage cocktail, such as triisopropylsilane (TIS) and water. |
References
Application Notes and Protocols for H-D-Thr(tbu)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of H-D-Thr(tbu)-OH (Fmoc-D-Thr(tBu)-OH) in the synthesis of cyclic peptides, a class of molecules with significant therapeutic potential due to their enhanced stability and target affinity. The inclusion of D-amino acids, such as D-threonine, can further increase resistance to enzymatic degradation. The tert-butyl (tBu) protecting group on the threonine side chain is crucial for preventing unwanted side reactions during solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
This document details a specific application in the synthesis of a cyclic peptide analogue, [d-Thr1,Cys5]axinellin A, and provides generalized protocols for SPPS and on-resin cyclization.
Key Applications of this compound in Cyclic Peptide Synthesis
The incorporation of a tert-butyl protected D-threonine residue into a peptide sequence serves several critical functions in the synthesis of cyclic peptides:
-
Stereochemical Control: The use of the D-enantiomer of threonine can significantly influence the final conformation of the cyclic peptide, which is often crucial for its biological activity.
-
Enhanced Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, leading to a longer biological half-life.
-
Side-Chain Protection: The tert-butyl ether protecting group on the hydroxyl function of the threonine side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under the final acidic conditions (e.g., trifluoroacetic acid - TFA) used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups. This orthogonality is fundamental to the widely used Fmoc-SPPS strategy.
-
Modulation of Bioactivity: The specific placement of a D-threonine residue can alter the binding affinity and selectivity of the cyclic peptide for its biological target.
Despite its utility, the incorporation of sterically hindered amino acids like threonine, especially with a bulky tBu protecting group, can sometimes pose challenges in peptide coupling and cyclization efficiency. Careful selection of coupling reagents and reaction conditions is therefore important.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a cyclic peptide containing a D-Thr(tbu) residue, exemplified by the synthesis of [d-Thr1,Cys5]axinellin A.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual synthesis of the linear peptide precursor on a resin support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-D-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride (for capping)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 equivalents) and Oxyma Pure (3 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For Fmoc-D-Thr(tBu)-OH coupling: Use 6 equivalents of Fmoc-D-Thr(OtBu)-OH, 6 equivalents of DIC, and 6 equivalents of Oxyma Pure. The coupling is performed twice for 10 minutes each at 75°C.[1]
-
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Final Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times). Dry the resin under vacuum.
Protocol 2: On-Resin Cyclization and Cleavage
This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support, followed by cleavage and deprotection. The following is a generalized on-resin cyclization protocol. For the synthesis of [d-Thr1,Cys5]axinellin A, a specific one-pot cyclization and cleavage procedure involving a C-terminal N-2-[thioethyl]glycine residue and an N-terminal cysteine is employed.[1]
Materials:
-
Peptide-resin from Protocol 1
-
Coupling reagents for cyclization (e.g., HBTU, HOBt, PyBOP)
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
Procedure:
-
Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of the chosen coupling reagent (e.g., PyBOP, 3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Agitate the mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Washing: After completion of the cyclization, wash the resin with DMF (5 times) and DCM (5 times).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Quantitative Data
The efficiency of cyclic peptide synthesis can be influenced by several factors including the peptide sequence, ring size, and the conditions used for cyclization. The following table summarizes representative data for the synthesis of axinellin A analogues.
| Peptide | Cyclization Method | Cyclization Yield | Final Yield | Purity | Reference |
| [Cys5]-axinellin A | On-resin N,S-acyl shift and native chemical ligation | 55.0% | 38.1% | Purified by HPLC | [2] |
| [d-Thr1,Cys5]axinellin A | On-resin N,S-acyl shift and native chemical ligation | Not specified | Not specified | Characterized by HRMS | [1] |
Visualizing the Synthesis Workflow
The general workflow for the solid-phase synthesis and on-resin cyclization of a peptide incorporating this compound can be visualized as a series of sequential steps.
Caption: General workflow for SPPS and on-resin cyclization.
Biological Context: Axinellin A and Potential Signaling Pathways
Axinellins are a family of cyclic peptides isolated from marine sponges that have demonstrated cytotoxic activity against various cancer cell lines. While the precise mechanism of action for axinellin A is not fully elucidated, many bioactive cyclic peptides exert their effects by modulating intracellular signaling pathways. A common target for anti-cancer agents is the disruption of pathways that regulate cell proliferation, survival, and apoptosis.
For instance, a hypothetical mechanism of action for an axinellin analogue could involve the inhibition of a key protein in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by an axinellin analogue.
References
Application Notes and Protocols for the Use of H-D-Thr(tbu)-OH in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Thr(tbu)-OH, or O-tert-butyl-D-threonine, is a pivotal building block in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. The incorporation of a D-amino acid, such as D-threonine, significantly enhances the peptide's stability against enzymatic degradation, thereby prolonging its in vivo half-life and therapeutic efficacy.[1][2] The tert-butyl (tbu) protecting group on the hydroxyl side chain of threonine is essential for the widely used Fmoc/tBu orthogonal protection strategy. This strategy relies on the stability of the tBu group under the basic conditions required for the removal of the N-terminal Fmoc group, and its facile cleavage under acidic conditions during the final deprotection and cleavage of the peptide from the solid support.[3] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of therapeutic peptides.
Key Applications
The primary application of this compound is in the synthesis of peptide-based therapeutics where increased stability and prolonged activity are desired. A notable example is in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists like Cetrorelix and Degarelix .[3][4] These peptides are used in assisted reproductive technologies and for the treatment of hormone-sensitive cancers, such as prostate cancer. The presence of D-amino acids in their sequences makes them resistant to degradation by proteases.
Therapeutic Peptides Synthesized Using D-Amino Acids and Thr(tBu) Protection:
| Therapeutic Peptide | Therapeutic Area | Role of D-Amino Acids and Thr(tBu) |
| Cetrorelix | Assisted Reproduction, Oncology | A synthetic decapeptide GnRH antagonist containing multiple D-amino acids to enhance stability and prolong its antagonistic effect on the GnRH receptor. The synthesis utilizes Fmoc-protected amino acids, including those with tBu side-chain protection. |
| Degarelix | Oncology (Prostate Cancer) | A synthetic decapeptide GnRH antagonist with seven unnatural amino acids, including five D-amino acids, for increased resistance to enzymatic degradation. The synthesis involves Fmoc chemistry with tBu protection for hydroxyl-containing residues. |
Physicochemical Properties of Fmoc-D-Thr(tBu)-OH
| Property | Value |
| Synonyms | Fmoc-O-tert-butyl-D-threonine |
| CAS Number | 138797-71-4 |
| Molecular Formula | C23H27NO5 |
| Molecular Weight | 397.46 g/mol |
| Appearance | White to off-white powder |
| Purity (TLC) | ≥98.0% |
| Storage Temperature | 2-8°C |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating this compound into a peptide sequence using Fmoc/tBu SPPS is illustrated below.
Protocol for Coupling of Fmoc-D-Thr(tbu)-OH
This protocol describes the manual coupling of Fmoc-D-Thr(tbu)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminally deprotected peptide
-
Fmoc-D-Thr(tbu)-OH
-
Coupling reagent (e.g., HATU, HBTU, DIC)
-
Base (e.g., DIEA, 2,4,6-collidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
-
Activation of Fmoc-D-Thr(tbu)-OH:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-D-Thr(tbu)-OH and 3 equivalents of the coupling reagent (e.g., HATU) in DMF.
-
Add 6 equivalents of a non-nucleophilic base (e.g., DIEA).
-
Allow the activation to proceed for a few minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated Fmoc-D-Thr(tbu)-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
If the reaction is incomplete, the coupling step can be repeated.
-
Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Quantitative Data on Coupling Efficiency:
| Coupling Reagent | Base | Typical Coupling Time | Expected Purity of Crude Peptide (per cycle) |
| HATU | DIEA | 30-60 min | >99% |
| HBTU | DIEA | 30-60 min | >99% |
| DIC/HOBt | - | 1-2 hours | >98.5% |
Note: Coupling efficiency can be sequence-dependent. For sterically hindered couplings, longer reaction times or double coupling may be necessary.
Protocol for Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tBu protecting group from the threonine side chain.
Materials:
-
Dry peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Preparation of Cleavage Cocktail:
-
Caution: TFA is a strong, corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.
-
Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v/w/v/v). For peptides containing Cys(Trt), the addition of DTT can be beneficial.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution to separate the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Quantitative Data on Cleavage Efficiency:
| Cleavage Cocktail | Cleavage Time | Expected Crude Purity | Notes |
| TFA/TIS/H2O (95:2.5:2.5) | 2-3 hours | >85% | Standard cocktail for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | 2-4 hours | >90% | Recommended for peptides containing multiple protecting groups and sensitive residues. |
| Two-step cleavage with varying TFA concentration | 30 min (70% TFA) then 150 min (80% TFA) | >95% | Can minimize S-tert-butylation of Cysteine residues. |
Signaling Pathway of Therapeutic Peptides Synthesized with this compound
Therapeutic peptides such as Cetrorelix and Degarelix, which are synthesized using this compound, function as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. The GnRH receptor is a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.
GnRH Receptor Signaling Pathway
Under normal physiological conditions, the binding of GnRH to its receptor initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This process is primarily mediated through the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, ultimately resulting in the transcription of gonadotropin genes.
Cetrorelix and Degarelix act as competitive antagonists by binding to the GnRH receptor without activating it. This blockage prevents the endogenous GnRH from binding and initiating the downstream signaling cascade, thereby inhibiting the production and release of LH and FSH. This leads to a rapid reduction in testosterone levels in men and prevents the LH surge in women undergoing controlled ovarian stimulation.
Conclusion
This compound is an indispensable amino acid derivative for the synthesis of robust and effective therapeutic peptides. Its incorporation enhances peptide stability, a critical attribute for successful drug development. The Fmoc/tBu strategy, for which this compound is designed, offers a reliable and efficient method for peptide synthesis. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their synthetic peptide programs.
References
- 1. youtube.com [youtube.com]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
H-D-Thr(tbu)-OH: A Key Building Block for the Development of Advanced Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as enzymatic stability, conformational rigidity, and receptor affinity. Among these valuable building blocks, O-tert-butyl-D-threonine (H-D-Thr(tbu)-OH) has emerged as a critical component in the synthesis of peptidomimetics with significant potential in drug discovery. Its unique stereochemistry and bulky side-chain protection play a pivotal role in modulating peptide structure and function.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the solid-phase peptide synthesis (SPPS) of peptidomimetics. It includes an overview of its application in targeting the HER2-HER3 signaling pathway, comprehensive synthesis protocols, and representative data for the characterization of resulting peptides.
Application in Targeting the HER2-HER3 Signaling Pathway
The heterodimerization of the human epidermal growth factor receptors HER2 and HER3 is a critical driver of tumor progression in various cancers, particularly in HER2-positive breast cancer. This interaction activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which promote cell proliferation, survival, and resistance to therapy.[1][2] Peptidomimetics incorporating D-amino acids, such as this compound, have been successfully designed to disrupt this protein-protein interaction, offering a promising therapeutic avenue.[3]
The inclusion of D-amino acids confers resistance to enzymatic degradation, a significant advantage for in vivo applications.[3] Furthermore, the altered stereochemistry can induce specific conformational constraints that enhance binding affinity and selectivity for the target receptor. For instance, a cyclic peptidomimetic containing D-amino acids demonstrated a nanomolar IC50 value in HER2-overexpressing cancer cell lines.[3]
Below is a diagram illustrating the HER2-HER3 signaling pathway and the point of inhibition by peptidomimetics.
References
Troubleshooting & Optimization
preventing racemization of H-D-Thr(tbu)-OH during coupling
Topic: Preventing Racemization of H-D-Thr(tbu)-OH During Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this compound during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid during the coupling reaction. For this compound, this results in the formation of its L-allo-threonine diastereomer. This impurity can be difficult to separate and can significantly impact the final peptide's biological activity and therapeutic efficacy.
Q2: What is the primary mechanism of racemization for this compound during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The alpha-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can be re-protonated from either side, leading to a mixture of D and L configurations.[1]
Q3: Why is this compound particularly susceptible to racemization?
A3: this compound is a sterically hindered amino acid due to the bulky tert-butyl (tBu) protecting group on its side chain. This steric hindrance can slow down the coupling reaction, providing a larger window of opportunity for the activated amino acid to racemize via the oxazolone intermediate before the desired peptide bond is formed.[2]
Q4: How does the choice of coupling reagent affect the racemization of this compound?
A4: The choice of coupling reagent is a critical factor in controlling racemization.[1] Reagents are broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). For sterically hindered amino acids, more potent reagents like HATU are often used to accelerate the coupling and minimize the time for racemization to occur.[2] However, the combination of the coupling reagent with an additive is crucial.
Q5: What is the role of additives like HOBt, HOAt, and OxymaPure® in preventing racemization?
A5: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents.[3] They react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species. These active esters then react with the amine component to form the peptide bond. Additives like HOAt and OxymaPure® are generally considered more effective at preventing racemization than HOBt.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of L-allo-threonine diastereomer detected after coupling. | Inappropriate Coupling Reagent/Additive Combination: The chosen reagents may not be effective at minimizing racemization for this sterically hindered amino acid. | Switch to a proven low-racemization coupling cocktail such as DIC in combination with OxymaPure® or HOAt. For difficult couplings, a more potent reagent like HATU with HOAt can be considered, but reaction conditions must be carefully controlled. |
| Use of a Strong Base: Bases like diisopropylethylamine (DIEA) can promote the formation of the oxazolone intermediate, leading to increased racemization. | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. For optimal results, consider performing the coupling in the absence of a base. | |
| Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization. | Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step. | |
| Prolonged Pre-activation Time: Allowing the amino acid to remain in its activated state for an extended period before adding the amine component increases the risk of racemization. | Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component. | |
| Solvent Effects: The polarity of the solvent can influence the rate of racemization. | Consider using a less polar solvent system, such as a mixture of DMF and DCM (1:1), which has been reported to suppress racemization. | |
| Low Coupling Yield. | Steric Hindrance: The bulky side chain of this compound can impede the coupling reaction. | Use a more potent coupling reagent like HATU or HCTU. Increase the reaction time or consider a double coupling protocol. |
| Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can block the reactive sites. | Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add a small amount of DMSO. |
Quantitative Data Summary
While specific quantitative data for the racemization of this compound across a wide range of coupling conditions is not extensively published in a single comparative study, the following table summarizes the expected performance of common coupling reagent classes based on studies of other racemization-prone and sterically hindered amino acids.
| Coupling Reagent Class | Additive | Typical Racemization Risk | Key Considerations |
| Carbodiimides (e.g., DIC) | HOBt | Low to Moderate | Additive is essential to suppress racemization. Base-free conditions are recommended. |
| OxymaPure® / HOAt | Low | Generally more effective at suppressing racemization than HOBt. | |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | Internal (HOBt/HOAt) | Low | Highly efficient and fast, which can reduce the time for racemization. HATU is generally more reactive than HBTU. |
| Phosphonium Salts (e.g., PyBOP) | Internal (HOBt) | Low | Byproducts can sometimes be challenging to remove. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®
This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization by using a carbodiimide with a highly effective additive and no external base at a reduced temperature.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
OxymaPure® (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Subsequently, wash the resin with DCM.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in a 1:1 mixture of DMF/DCM.
-
Coupling Reaction: Add the amino acid/additive solution to the resin. Cool the reaction vessel to 0 °C in an ice bath. Add DIC (3 eq.) to the cooled slurry.
-
Reaction and Washing: Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and continue for an additional 2-4 hours, or until a negative Kaiser test is observed. Wash the resin thoroughly with DMF, followed by DCM and methanol.
Protocol 2: Low-Racemization Coupling of the First this compound to Hydroxymethyl Resin
This protocol is adapted from a method shown to be effective for a similar, sterically hindered threonine derivative and incorporates copper(II) chloride to suppress racemization during the initial esterification to the resin.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang or PAM resin)
-
This compound (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (2.7 equivalents)
-
Copper(II) chloride (CuCl₂) (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in a 1:1 mixture of DMF/DCM for 30-60 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and CuCl₂ (1 eq.) in a 1:1 mixture of DMF/DCM.
-
Coupling Reaction: Add the prepared solution to the swollen resin. Cool the reaction vessel to 0 °C. Add DIC (2.7 eq.) to the mixture.
-
Reaction and Washing: Allow the reaction to stir at 0 °C for 20 hours. Following the reaction, wash the resin extensively with DMF, DCM, and methanol to remove any residual copper salts and byproducts.
Visualizations
Caption: Mechanism of racemization via the oxazolone intermediate.
Caption: Low-racemization experimental workflow for coupling this compound.
References
optimizing coupling efficiency of sterically hindered H-D-Thr(tbu)-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling efficiency of the sterically hindered amino acid H-D-Thr(tbu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The coupling of this compound is challenging due to significant steric hindrance. This hindrance arises from the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl function and the β-carbon branching of the threonine residue itself. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions and lower yields.
Q2: What are the signs of an incomplete coupling reaction?
A2: Incomplete coupling can be identified by a positive Kaiser test (ninhydrin test), which detects the presence of unreacted primary amines on the resin beads, indicated by a blue or purple color. A negative Kaiser test (yellow beads) suggests a complete reaction. Additionally, analysis of the crude peptide by mass spectrometry may reveal deletion sequences where the this compound residue is missing.
Q3: What are the most effective coupling reagents for this compound?
A3: For sterically hindered amino acids like this compound, highly efficient coupling reagents are recommended. Onium salt-based reagents such as HATU, HBTU, and COMU are generally more effective than carbodiimide-based reagents like DIC alone.[1] HATU is often considered superior for challenging couplings due to the formation of a more reactive OAt-active ester, which can also help in suppressing racemization.[1] COMU is another excellent choice, offering efficiency comparable to HATU with the added benefit of being non-explosive.[2]
Q4: When should I consider performing a "double coupling"?
A4: A double coupling, which is the repetition of the coupling step with fresh reagents, is advisable when a positive Kaiser test is observed after the initial coupling attempt. This is a common strategy to drive the reaction to completion for difficult couplings involving sterically hindered amino acids.
Q5: Can increasing the reaction temperature improve coupling efficiency?
A5: Yes, moderately increasing the reaction temperature (e.g., to 30-50°C) can enhance the rate of coupling for difficult residues. However, this should be done with caution as excessive heat can increase the risk of side reactions, including racemization. Microwave-assisted SPPS can also be employed to efficiently drive difficult couplings to completion.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete reaction due to steric hindrance. | - Perform a second "double" coupling with fresh reagents.- Increase the coupling reaction time.- Switch to a more powerful coupling reagent such as HATU or COMU.[2]- Moderately increase the reaction temperature (e.g., 30-40°C). |
| Low Yield of Final Peptide | Accumulation of deletion sequences at the this compound position. | - Optimize the coupling protocol for this compound using the recommendations above.- Ensure high-purity amino acid and reagents are used.- Consider using a solvent with better swelling properties for the resin, such as N-methyl-2-pyrrolidone (NMP). |
| Presence of Side Products | Racemization of the amino acid during activation. | - Use a coupling reagent known to suppress racemization, such as HATU or COMU.- Avoid prolonged pre-activation times.- If using a carbodiimide like DIC, ensure the presence of an additive like HOBt or Oxyma Pure.- Use a weaker base like 2,4,6-collidine instead of DIPEA, especially if racemization is a concern. |
| Inconsistent Results | Degradation of reagents or solvent quality issues. | - Use fresh, high-purity coupling reagents and amino acids.- Ensure solvents (e.g., DMF) are anhydrous and of peptide synthesis grade.- Store reagents under the recommended conditions to prevent degradation. |
Data Presentation
| Coupling Reagent | Additive | Typical Reaction Time (min) | Relative Efficiency | Remarks |
| HATU | N/A | 30 - 120 | Very High | Highly recommended for sterically hindered couplings; helps suppress racemization. |
| HBTU | HOBt (optional) | 30 - 120 | High | A very effective and widely used coupling reagent. |
| COMU | N/A | 30 - 120 | Very High | Comparable efficiency to HATU with a better safety profile (non-explosive). |
| DIC / HOBt | HOBt | 60 - 240 | Moderate to High | A cost-effective option, but may require longer reaction times for complete coupling. |
| DIC / Oxyma | Oxyma Pure | 60 - 240 | High | Oxyma can improve efficiency and reduce racemization compared to HOBt. |
Experimental Protocols
Protocol 1: Standard Coupling with HATU
This protocol is recommended for achieving high coupling efficiency with this compound.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).
-
Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Double Coupling Procedure
This protocol should be followed if the initial coupling is incomplete.
-
After the first coupling reaction (e.g., 1-2 hours), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x washes).
-
Repeat the "Amino Acid Activation" and "Coupling" steps from Protocol 1 with a fresh solution of this compound, coupling reagent, and base.
-
Allow the second coupling to proceed for another 1-2 hours.
-
Perform a final Kaiser test to confirm the absence of free amines.
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Wash the resin extensively with DMF and then dichloromethane (DCM) before proceeding to the next deprotection step.
Visualizations
Caption: Standard workflow for coupling this compound with a decision point for double coupling.
Caption: A logical diagram for troubleshooting incomplete coupling of this compound.
References
Technical Support Center: Troubleshooting Incomplete t-Butyl Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete tert-butyl (t-butyl) group deprotection. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My t-butyl deprotection is incomplete. What are the most common causes?
Incomplete t-butyl deprotection can stem from several factors, often related to the reagents, reaction conditions, or the substrate itself. Here are the most frequent culprits:
-
Insufficient Acid: The most common cause is an inadequate amount of acid. Some substrates contain basic functional groups (e.g., pyridines, imidazoles) that will consume the acid, necessitating a larger excess.
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can reduce the effective acidity of the reaction medium, thereby slowing down the deprotection.
-
Reaction Conditions: The reaction time may be too short or the temperature too low. While many deprotections are rapid at room temperature, challenging substrates may require longer reaction times or gentle heating.
-
Steric Hindrance: A sterically hindered t-butyl group can be more difficult to remove, requiring more forcing conditions (e.g., higher temperature, longer reaction time, or a stronger acid).[1]
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[1]
Q2: How can I monitor the progress of my deprotection reaction?
Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product is typically more polar than the t-butyl-protected starting material and will have a lower Rf value.[1] Staining with ninhydrin can be very effective for amines, as it produces a characteristic color with the newly formed primary or secondary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the t-butyl group, which appears around 1.4 ppm.[1]
-
Mass Spectrometry (MS): LC-MS or direct-injection MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: I'm observing side products in my reaction. What are they and how can I prevent them?
The t-butyl deprotection proceeds through the formation of a stable tertiary t-butyl cation.[2] This reactive intermediate can be trapped by nucleophiles present in the reaction mixture, leading to undesired by-products.
-
Commonly Alkylated Groups: Electron-rich aromatic rings (like in Tryptophan), thiols (like in Cysteine and Methionine), and other nucleophilic functional groups are particularly susceptible to tert-butylation.
-
Prevention with Scavengers: To suppress these side reactions, scavengers can be added to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or water.
Q4: My standard TFA/DCM protocol is not working. What are some alternative deprotection methods?
If the standard protocol with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) fails, several alternative methods can be employed:
-
HCl in Dioxane/Methanol: A solution of hydrogen chloride in an organic solvent is a common alternative to TFA.
-
Aqueous Phosphoric Acid: This can be an effective and milder reagent for the deprotection of t-butyl carbamates, esters, and ethers.
-
Oxalyl Chloride in Methanol: This system has been shown to be effective for N-Boc deprotection, especially for substrates with acid-labile groups.
-
Lewis Acids (e.g., ZnBr2): Zinc bromide in dichloromethane can be used for the mild deprotection of t-butyl esters and ethers.
-
Catalytic Deprotection: A combination of tris-4-bromophenylamminium radical cation (magic blue, MB•+) and triethylsilane offers a mild, catalytic method for deprotection.
-
Microwave-Assisted Deprotection: Using p-toluenesulfonic acid under microwave irradiation in solvent-free conditions can be a rapid method for deprotecting aromatic t-butyl esters.
-
Thermal Deprotection: For some substrates, reagent-free thermal deprotection in a continuous flow reactor at high temperatures can be effective.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting incomplete t-butyl deprotection.
References
Technical Support Center: Peptide Aggregation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of specific amino acid residues on peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of H-D-Thr(tbu)-OH in peptide-related research?
A1: this compound is a derivative of the amino acid threonine. Its primary application is in solid-phase peptide synthesis (SPPS). The tert-butyl (tBu) group serves as a protecting group for the hydroxyl side chain of threonine, preventing unwanted side reactions during the stepwise assembly of a peptide. It is a building block used to incorporate D-threonine into a peptide sequence.
Q2: Does this compound directly inhibit pathological peptide aggregation, such as that of amyloid-beta?
A2: Currently, there is no direct evidence to suggest that this compound itself is used as an inhibitor of pathological peptide aggregation in a therapeutic or experimental context. Its role is primarily confined to peptide synthesis. However, the presence and position of threonine residues within a peptide sequence can significantly influence its aggregation properties.
Q3: How does the threonine residue impact the aggregation of amyloid-beta (Aβ) peptides?
A3: The impact of threonine on Aβ aggregation is complex and appears to be context-dependent. For instance, the Aβ43 peptide, which has an additional threonine at its C-terminus compared to the more commonly studied Aβ42, has shown altered aggregation kinetics. Some studies report that this C-terminal threonine in Aβ43 slows down the rate of aggregation compared to Aβ42.[1] This modification can alter the structure and dynamics of both the monomeric and aggregated forms of the peptide.[2] Conversely, other research suggests that the slower motions in the monomeric state of Aβ43, influenced by the C-terminal threonine, could be correlated with a higher propensity to aggregate.[2]
Q4: What are the main drivers of peptide aggregation?
A4: Peptide aggregation is a complex process driven by a variety of factors. These include the amino acid sequence, particularly the presence of hydrophobic residues which tend to self-associate to minimize contact with water.[3] Other critical factors are peptide concentration, pH, temperature, and the presence of salts or other excipients.[3] The formation of β-sheet structures is a common feature of amyloid-like aggregates.
Troubleshooting Guides
Issue 1: My peptide immediately precipitates upon dissolving it in an aqueous buffer.
-
Possible Cause: The peptide is highly hydrophobic and is rapidly aggregating upon exposure to the aqueous environment. The buffer conditions, such as pH or ionic strength, may also be promoting this rapid aggregation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide precipitation.
-
Detailed Solutions:
-
Initial Dissolution in Organic Solvent: First, dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Slow Dilution: Add the concentrated peptide-organic solvent solution dropwise into the vigorously stirred aqueous buffer. This prevents localized high concentrations of the peptide that can trigger immediate aggregation.
-
Modify Buffer Conditions: If precipitation persists, try adjusting the pH of the aqueous buffer to be further from the peptide's isoelectric point to increase its net charge and solubility. Lowering the ionic strength (salt concentration) can also be beneficial.
-
Issue 2: Inconsistent results in my Thioflavin T (ThT) aggregation assay.
-
Possible Cause: Inconsistent results in ThT assays can arise from several factors, including improper preparation of the ThT solution, temperature fluctuations during incubation, or variability in the initial state of the peptide (e.g., presence of pre-existing aggregates).
-
Solutions:
-
Fresh ThT Solution: Always prepare the ThT stock solution fresh and filter it through a 0.2 μm syringe filter before use to remove any small particulates that could interfere with the fluorescence reading.
-
Consistent Incubation: Maintain a constant temperature during the aggregation experiment, as temperature can significantly affect aggregation kinetics. Use a plate reader with temperature control.
-
Standardized Peptide Preparation: Ensure a consistent starting material by treating the peptide to dissociate any pre-existing aggregates. This can often be achieved by dissolving in HFIP followed by evaporation and resuspension in the desired buffer.
-
Control for Autofluorescence: If testing potential inhibitors, be aware that some compounds, like curcumin, are intrinsically fluorescent and may interfere with the ThT assay. Run controls with the compound alone to assess its background fluorescence.
-
Issue 3: I don't see any fibrils with Transmission Electron Microscopy (TEM), but my ThT assay shows a strong signal.
-
Possible Cause: The ThT assay indicates the presence of β-sheet-rich structures, which can include various forms of aggregates like soluble oligomers and protofibrils, not just mature fibrils. It's possible your experiment is forming these intermediate species which may not be as easily visualized by TEM as long, mature fibrils.
-
Solutions:
-
Extend Incubation Time: Continue the incubation for a longer period to allow for the potential formation of mature fibrils.
-
Optimize Staining: Ensure proper negative staining technique for TEM. The concentration of the staining agent (e.g., uranyl acetate) and the washing steps are critical for good contrast and visualization.
-
Consider Other Techniques: Use complementary techniques like Atomic Force Microscopy (AFM) or Dynamic Light Scattering (DLS) to characterize the morphology and size of the aggregates present.
-
Quantitative Data on Aggregation Inhibition
The following table summarizes the inhibitory effects of various peptides on the aggregation of Aβ42, as measured by the Thioflavin T (ThT) assay.
| Inhibitor Peptide | Inhibitor:Aβ42 Molar Ratio | Incubation Time (h) | Aggregation Inhibition (%) | Reference |
| Peptide 1A | 185 µM : Aβ42 | 24 | Modest Inhibition | |
| Peptide 1B | 185 µM : Aβ42 | 24 | Strong Inhibition | |
| Peptide 2 | 185 µM : Aβ42 | 24 | Strong Inhibition | |
| Peptide 1A | 249 µM : Aβ42 | 24 | Considerable Inhibition | |
| Peptide 1B | 249 µM : Aβ42 | 24 | Considerable Inhibition | |
| Peptide 2 | 249 µM : Aβ42 | 24 | Considerable Inhibition | |
| D737 | IC50 ≈ 25-50 µM | Not Specified | 50 |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aβ Aggregation
This protocol is a standard method for monitoring the formation of amyloid-like fibrils in real-time.
Materials:
-
Amyloid-beta (Aβ) peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in deionized water. This solution should be prepared fresh and filtered through a 0.2 μm syringe filter.
-
Prepare Aβ Solution: Prepare the Aβ peptide solution at the desired concentration in PBS. To ensure a monomeric starting state, follow a disaggregation protocol (e.g., HFIP treatment).
-
Set up the Assay: In each well of the 96-well plate, combine the Aβ solution and the ThT working solution. The final concentration of ThT is typically 25 µM. Include control wells with buffer and ThT only for background subtraction.
-
Incubation and Measurement: Place the sealed plate in a fluorescence microplate reader set to 37°C. Set the reader to take measurements at regular intervals (e.g., every 15-30 minutes) for up to 72 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. It is recommended to have the plate shaken for a few seconds before each reading.
-
Data Analysis: Subtract the background fluorescence (from the control wells) from the readings of the peptide-containing wells. Plot the fluorescence intensity against time to observe the aggregation kinetics, which typically follows a sigmoidal curve.
Protocol 2: Negative Staining Transmission Electron Microscopy (TEM) for Fibril Morphology
This protocol allows for the direct visualization of amyloid fibril morphology.
Materials:
-
Aggregated peptide solution
-
EM grids (e.g., 200-400 mesh copper grids, carbon-coated)
-
2% (w/v) Uranyl Acetate in deionized water (staining solution)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Prepare Staining Solution: Prepare a 2% uranyl acetate solution. Centrifuge this solution at high speed (e.g., 12,000 rpm) for a few minutes before use to pellet any undissolved particles.
-
Sample Application: Place a 3-5 µL drop of the aggregated peptide solution onto the carbon-coated side of an EM grid. Allow it to adsorb for 1-2 minutes.
-
Washing (Optional but Recommended): Wick away the excess sample solution with a piece of filter paper. Wash the grid by placing it on a drop of deionized water for a few seconds, then wick away the water.
-
Staining: Place the grid onto a drop of the 2% uranyl acetate solution for 1-3 minutes.
-
Final Wicking and Drying: Carefully wick away the excess staining solution with filter paper and allow the grid to air dry completely.
-
Imaging: The grid is now ready for imaging in a transmission electron microscope. Scan the grid at low magnification to locate areas of interest, then increase the magnification to observe the fine details of the fibril morphology. Amyloid fibrils typically appear as long, unbranched structures with a width of 5-10 nm.
Signaling and Logical Pathways
Amyloid-Beta Aggregation Pathway
The aggregation of amyloid-beta is a complex process that proceeds from monomers through various intermediate species to form mature fibrils.
References
choosing the right cleavage cocktail for peptides with H-D-Thr(tbu)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cleavage cocktail for peptides containing the H-D-Thr(tbu)-OH residue. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common cleavage cocktails.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tert-butyl (tBu) group on this compound?
The tert-butyl (tBu) group is a protecting group for the hydroxyl function of the threonine side chain. It prevents unwanted side reactions at this site during solid-phase peptide synthesis (SPPS). This protecting group is acid-labile and is typically removed during the final cleavage step.
Q2: What is a cleavage cocktail and why is it necessary?
A cleavage cocktail is a reagent mixture used in the final step of SPPS to cleave the synthesized peptide from the solid support (resin) and remove the acid-labile protecting groups from the amino acid side chains.[1] The primary component is a strong acid, most commonly trifluoroacetic acid (TFA).[2]
Q3: Why are scavengers essential in a cleavage cocktail for peptides with this compound?
During the acid-mediated removal of the tBu group, a reactive tert-butyl cation (tBu+) is generated.[2] This cation can cause undesirable side reactions, such as the alkylation of nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine.[3][4] Scavengers are added to the cleavage cocktail to "trap" these reactive cations and prevent these side reactions.
Q4: Is the tBu protecting group on Threonine difficult to remove?
The tBu ether linkage on the threonine side chain is more stable and resistant to acidolysis compared to the tBu ester linkages found on aspartic acid (Asp) and glutamic acid (Glu). Therefore, its complete removal may require higher concentrations of TFA or longer cleavage times.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cleavage of peptides containing this compound.
Problem 1: Incomplete removal of the tBu protecting group from Thr(tbu).
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a peak with a mass increase of +56 Da, corresponding to the peptide with the tBu group still attached. HPLC analysis may show a more hydrophobic (later eluting) peak corresponding to the protected peptide.
-
Cause:
-
Insufficient Acid Strength or Concentration: The TFA concentration in the cleavage cocktail may be too low for complete deprotection of the relatively stable tBu ether on threonine.
-
Insufficient Reaction Time: The cleavage reaction time may not be long enough, especially for longer peptides or those with multiple tBu-protected residues.
-
Steric Hindrance: The local amino acid sequence around the Thr(tbu) residue might sterically hinder the access of the acid.
-
-
Solution:
-
Increase TFA Concentration: Ensure the cleavage cocktail contains a high concentration of TFA, typically 95%.
-
Extend Cleavage Time: Increase the cleavage reaction time to 3-4 hours. It is advisable to perform a small-scale trial cleavage and monitor the deprotection over time using HPLC and MS.
-
Optimize Scavengers: While scavengers are crucial, their concentration can slightly impact the overall acidity. Use a well-established and effective scavenger cocktail like Reagent K.
-
Problem 2: Observation of side reactions, such as t-butylation of other residues.
-
Symptom: MS analysis reveals peaks corresponding to the desired peptide mass +56 Da on other sensitive residues like Cysteine, Methionine, or Tryptophan.
-
Cause: Ineffective scavenging of the tBu cations generated during deprotection.
-
Solution:
-
Use an Appropriate Scavenger Cocktail: For peptides containing sensitive residues, a standard TFA/TIS/H₂O cocktail may not be sufficient. Employ a more robust cocktail like Reagent K, which contains a mixture of scavengers (phenol, thioanisole, 1,2-ethanedithiol) to effectively trap the tBu cations.
-
Ensure Freshness of Scavengers: Scavengers can degrade over time. Always use fresh, high-quality reagents for preparing the cleavage cocktail.
-
Comparison of Cleavage Cocktails
The choice of cleavage cocktail is critical for the successful deprotection of peptides containing this compound. The following table summarizes common cleavage cocktails and their suitability.
| Cleavage Cocktail | Composition (v/v/w) | Suitability for Peptides with this compound | Advantages | Disadvantages |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Suitable for peptides without other sensitive residues (Cys, Met, Trp). | Low odor, simple preparation. | May not be sufficient to prevent all side reactions in complex peptides. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Highly Recommended. Especially for peptides also containing Cys, Met, Trp, or Tyr. | Robust and effective in preventing a wide range of side reactions. | Strong, unpleasant odor due to thiol-containing scavengers. |
| Two-Step Cleavage | Step 1: 70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% DMS / 1% DTT (30 min) Step 2: Add TFA to 80% (150 min) | Recommended for complex peptides, particularly those prone to S-t-butylation of Cysteine. | Can minimize side reactions by controlled deprotection. | More complex procedure. |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, DMS: Dimethyl Sulfide, DTT: Dithiothreitol
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for peptides containing this compound but lacking other sensitive residues such as Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh by mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 50 mg of resin, prepare approximately 1 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection and purity.
Protocol 2: Cleavage with Reagent K
This protocol is recommended for peptides containing this compound along with other sensitive residues like Cys, Met, Trp, or Tyr.
Materials:
-
Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K fresh by mixing TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/w/v/v) ratio. For 50 mg of resin, prepare approximately 1 mL of the cocktail.
-
Cleavage Reaction: Add Reagent K to the resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation, Isolation, Drying, and Analysis: Follow steps 4-7 from Protocol 1.
Visualizations
Caption: Decision pathway for choosing a cleavage cocktail.
Caption: Troubleshooting workflow for cleavage issues.
References
Technical Support Center: Synthesis of Peptides Containing H-D-Thr(tbu)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of peptides containing the sterically hindered amino acid, H-D-Thr(tbu)-OH.
Troubleshooting Guides
Low crude peptide yield and purity are common challenges when incorporating sterically hindered amino acids. The following guides offer structured approaches to identify and resolve these issues.
Guide 1: Troubleshooting Low Crude Peptide Yield
Symptom: The overall yield of the desired peptide after cleavage and precipitation is lower than expected.
| Potential Cause | Identification | Recommended Solution | Expected Outcome |
| Incomplete Coupling of this compound | Mass spectrometry (MS) of the crude product shows a significant peak corresponding to the peptide sequence lacking the D-Thr(tbu) residue (deletion sequence). | 1. Use a more potent coupling reagent: Switch from standard reagents like HBTU to HATU, HCTU, or COMU. 2. Increase reaction time: Extend the coupling time for the D-Thr(tbu) residue to 2-4 hours or even overnight. 3. Perform a double coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of activated this compound. | Improved incorporation of the sterically hindered residue, leading to a higher yield of the full-length peptide. |
| Peptide Aggregation on the Resin | The resin beads clump together during synthesis, and the peptide is difficult to cleave or purify. | 1. Use a low-loading resin: Employ a resin with a lower substitution level (e.g., 0.2-0.5 mmol/g). 2. Incorporate pseudoproline dipeptides: If the sequence allows, introduce a pseudoproline dipeptide before the D-Thr(tbu) residue to disrupt secondary structure formation. 3. Change the solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). | Enhanced solvation of the growing peptide chain, preventing aggregation and improving reagent accessibility. |
| Incomplete Fmoc-Deprotection | MS analysis reveals peptide sequences truncated before the D-Thr(tbu) residue. | 1. Extend deprotection time: Increase the piperidine treatment time to 20-30 minutes. 2. Use a stronger base: For particularly difficult sequences, consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.[1] | Complete removal of the Fmoc group, allowing for the subsequent coupling reaction to proceed efficiently. |
| Premature Cleavage from Resin | For hyper-acid sensitive resins (e.g., 2-chlorotrityl chloride), the peptide may be lost during the coupling steps. | 1. Use a more robust linker: Select a resin with a linker that is more stable to the coupling conditions. 2. Neutralize in situ: Employ a coupling protocol with in situ neutralization to minimize exposure to acidic conditions.[1] | Retention of the peptide on the resin throughout the synthesis, maximizing the final yield. |
Guide 2: Troubleshooting Impure Crude Peptide
Symptom: HPLC analysis of the crude product shows multiple peaks, indicating the presence of side products.
| Potential Cause | Identification | Recommended Solution | Expected Outcome |
| Racemization of this compound | HPLC shows a peak with the same mass as the desired peptide but a different retention time. | 1. Add a racemization suppressant: Include an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure in the coupling reaction. 2. Avoid prolonged pre-activation: Minimize the time the amino acid is activated before it is added to the resin. | Preservation of the stereochemical integrity of the D-Thr(tbu) residue, resulting in a single, sharp peak on the HPLC chromatogram. |
| Side Reactions During Cleavage | MS analysis reveals unexpected masses corresponding to modifications of sensitive amino acids (e.g., Trp, Met, Cys). | 1. Use an optimized cleavage cocktail: Include scavengers like triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) in the trifluoroacetic acid (TFA) cleavage mixture to trap reactive tert-butyl cations.[2] | Minimization of side-product formation during the final cleavage step, leading to a cleaner crude product. |
| Formation of Deletion Sequences | MS shows peaks corresponding to peptides missing one or more amino acids. | This is often due to incomplete coupling. Refer to Guide 1 for solutions related to improving coupling efficiency. | A higher percentage of the desired full-length peptide in the crude product. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to incorporate in Solid-Phase Peptide Synthesis (SPPS)?
This compound is challenging due to steric hindrance. The presence of a β-branched side chain (in the threonine) and a bulky tert-butyl (tBu) protecting group hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the coupling reaction and potentially leading to incomplete incorporation.
Q2: Which coupling reagent is best for peptides containing this compound?
While there is no single "best" reagent for all sequences, more potent activating reagents are generally recommended for sterically hindered amino acids. Onium-based reagents like HATU, HCTU, and COMU are often more effective than carbodiimide-based reagents like DCC/HOBt for these difficult couplings.[3][4] These reagents form highly reactive esters that can overcome the steric hindrance of this compound.
Q3: Can I use a standard Fmoc/tBu protocol for synthesizing a peptide with this compound?
Yes, the standard Fmoc/tBu strategy is the most common approach. However, modifications to the standard protocol are often necessary to achieve a high yield. These modifications may include using a more powerful coupling reagent, extending reaction times for the D-Thr(tbu) coupling step, and performing a double coupling.
Q4: How can I monitor the coupling efficiency of this compound during synthesis?
The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin after a coupling step. A negative result (yellow beads) indicates that the coupling is likely complete. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q5: What is the role of the tert-butyl (tBu) protecting group on the threonine side chain?
The tBu group protects the hydroxyl (-OH) group on the threonine side chain, preventing it from participating in unwanted side reactions during peptide synthesis. It is stable to the basic conditions used for Fmoc group removal (piperidine) but is readily cleaved by strong acid (TFA) during the final cleavage step.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-D-Thr(tbu)-OH using HATU
This protocol describes a manual coupling cycle for incorporating Fmoc-D-Thr(tbu)-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-D-Thr(tbu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, wash the resin with DMF (3 x 1 min).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine (positive result: blue beads).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Thr(tbu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling progress using the Kaiser test. If the test is positive after the initial coupling time, a second coupling is recommended.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
Visualizations
Caption: Workflow for a single coupling cycle of Fmoc-D-Thr(tbu)-OH.
Caption: Logic diagram for troubleshooting low peptide yield.
References
Navigating Solubility Challenges with H-D-Thr(tbu)-OH in Peptide Synthesis
Technical Support Center
For researchers, scientists, and drug development professionals incorporating the tert-butyl protected threonine derivative, H-D-Thr(tbu)-OH, into their peptide synthesis workflows, managing solubility can be a critical challenge. The bulky and hydrophobic nature of the tert-butyl (tBu) protecting group, while essential for preventing side reactions during synthesis, can significantly impact the solubility of the resulting peptide.[1] This technical support center provides a comprehensive guide to understanding and addressing these solubility issues through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to peptide solubility issues?
A1: The primary contributor to solubility challenges is the tert-butyl (tBu) group itself. This bulky, hydrophobic moiety increases the overall non-polar character of a peptide chain. In aqueous solutions, these hydrophobic regions can lead to intermolecular association and aggregation to minimize contact with water, resulting in poor solubility.[1] While this compound as a single amino acid derivative is soluble in various organic solvents, its incorporation into a growing peptide chain, especially in sequences rich in other hydrophobic residues, can exacerbate aggregation tendencies.[1][2]
Q2: Are there specific peptide sequences containing this compound that are more prone to aggregation?
A2: Yes. Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine) in addition to this compound are highly susceptible to aggregation.[3] Furthermore, sequences that have the potential to form stable secondary structures, such as β-sheets, can be particularly problematic. The presence of multiple bulky protecting groups on adjacent residues can also sterically hinder solvent access and promote self-association.
Q3: What are the initial signs of solubility problems during and after solid-phase peptide synthesis (SPPS)?
A3: During SPPS, you might observe the resin bed shrinking, incomplete coupling reactions (indicated by a positive ninhydrin test), and poor swelling of the peptide-resin in the solvent. After cleavage and purification, signs of solubility issues include the formation of a gel or precipitate when attempting to dissolve the lyophilized peptide in aqueous buffers, and the appearance of cloudiness or particulates in the solution.
Q4: What is the general strategy for dissolving a peptide containing this compound?
A4: The recommended approach is to first attempt dissolution in a small amount of an organic solvent to create a concentrated stock solution. This stock solution can then be slowly and carefully diluted with the desired aqueous buffer. This method helps to avoid localized high concentrations of the peptide in the aqueous phase, which can trigger precipitation.
Q5: Which organic solvents are recommended for initial dissolution?
A5: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most common and effective organic solvents for dissolving hydrophobic peptides. Acetonitrile (ACN), isopropanol, and ethanol can also be used. For peptides containing oxidation-sensitive residues like Cysteine (Cys) or Methionine (Met), DMF is often preferred over DMSO.
Troubleshooting Guides
Problem: The lyophilized peptide containing this compound will not dissolve in my aqueous buffer.
Solution Workflow:
-
Initial Assessment: Before attempting to dissolve the entire sample, use a small aliquot (e.g., 1 mg) for solubility testing.
-
Charge Analysis: Determine the theoretical net charge of your peptide at neutral pH.
-
Basic Peptides (net positive charge): Attempt dissolution in a small volume of 10-25% acetic acid in water.
-
Acidic Peptides (net negative charge): Try a small amount of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide.
-
Neutral Peptides (net zero charge): These are often the most challenging and typically require organic solvents.
-
-
Organic Solvent Dissolution:
-
Add a minimal amount of DMSO or DMF to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Gently vortex or sonicate the vial to aid dissolution. Sonication can help break up small aggregates.
-
-
Aqueous Dilution:
-
While gently stirring, add the organic stock solution dropwise to your chilled aqueous buffer.
-
If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that buffer.
-
Problem: The peptide dissolves in organic solvent but precipitates upon addition to the aqueous buffer.
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration in the aqueous buffer may be too high. Try diluting to a lower final concentration.
-
Modify the Buffer:
-
pH Adjustment: Ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point (pI). Peptides are least soluble at their pI.
-
Add Chaotropic Agents: For peptides that are not intended for cellular assays, the addition of chaotropic agents like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can disrupt the hydrogen bonding networks that lead to aggregation.
-
Incorporate Organic Co-solvents: If your experiment can tolerate it, increasing the percentage of the organic solvent in the final aqueous solution can maintain solubility.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Peptides Containing It
| Substance | Solvent | Solubility | Notes |
| This compound | Water | Low | The hydrophobic tert-butyl group significantly reduces aqueous solubility compared to unprotected threonine. |
| This compound | DMSO, DMF | High | Readily soluble in polar aprotic organic solvents. |
| This compound | Dichloromethane, Chloroform | Soluble | Soluble in common chlorinated organic solvents. |
| Peptide with >50% hydrophobic residues (including Thr(tBu)) | Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | Prone to aggregation and precipitation. |
| Peptide with >50% hydrophobic residues (including Thr(tBu)) | DMSO, DMF | High | Generally soluble, forming a good stock solution for further dilution. |
Disclaimer: The quantitative solubility of a specific peptide is sequence-dependent and must be determined empirically. The information in this table is based on general principles of hydrophobicity and common observations.
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Peptide Containing this compound
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution in Organic Solvent: a. Add a minimal volume of high-purity DMSO (e.g., 50 µL for 1 mg of peptide) to the vial. b. Vortex the vial for 30-60 seconds. c. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Dilution into Aqueous Buffer: a. Place the desired volume of your chilled aqueous buffer in a separate tube on a magnetic stirrer. b. Using a pipette, slowly add the peptide-DMSO stock solution drop-by-drop to the center of the vortexing buffer. c. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Storage: For long-term storage, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization Using Chaotropic Agents (for non-cellular applications)
-
Prepare Chaotropic Agent Stock: Prepare a sterile 6 M solution of Guanidinium hydrochloride (GdmCl) in purified water.
-
Peptide Dissolution: a. Add the 6 M GdmCl solution directly to the lyophilized peptide to the desired stock concentration. b. Vortex and sonicate as needed until the peptide is completely dissolved.
-
Buffer Exchange (Optional): If the chaotropic agent needs to be removed for downstream applications, dialysis or size-exclusion chromatography can be performed against the final aqueous buffer.
Mandatory Visualizations
Caption: Workflow for solubilizing peptides containing this compound.
Caption: Decision tree for selecting an appropriate solvent system.
References
Technical Support Center: Peptide Synthesis Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Fmoc solid-phase peptide synthesis (SPPS), with a special focus on the user's query regarding H-D-Thr(tbu)-OH and aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: How can I avoid aspartimide formation when using this compound?
This is a common point of confusion. Aspartimide formation is a well-known side reaction in peptide synthesis, but it is specifically associated with Aspartic Acid (Asp) residues, not Threonine (Thr) residues. The chemical mechanism involves the side-chain carboxyl group of an Asp residue, which can form a cyclic succinimide intermediate. Threonine's side chain contains a hydroxyl group, which does not undergo this specific reaction.
Therefore, the use of this compound in your peptide sequence will not cause aspartimide formation. If your sequence also contains an Aspartic Acid residue, then you will need to take precautions to prevent this side reaction. The tert-butyl (tBu) protecting group on your threonine is crucial for preventing other potential side reactions, such as O-acylation of the hydroxyl group.
Q2: What is aspartimide formation and why is it problematic?
Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing Aspartic Acid. The backbone amide nitrogen following the Asp residue attacks the side-chain carboxyl group, forming a five-membered ring intermediate called an aspartimide.[1][2] This intermediate is unstable and can lead to several undesirable byproducts:
-
α- and β-peptides: The aspartimide ring can reopen to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. These isomers often have very similar retention times in HPLC, making purification extremely difficult or impossible.[3]
-
Racemization: The formation of the aspartimide can lead to racemization at the α-carbon of the Aspartic Acid residue.[1]
-
Piperidide Adducts: In Fmoc SPPS, the piperidine used for deprotection can attack the aspartimide, leading to the formation of piperidide adducts, which adds to the impurity profile.[4]
These side products reduce the yield of the target peptide and can significantly impact its biological activity.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The rate of aspartimide formation is highly dependent on the amino acid residue immediately following the Aspartic Acid. Sequences where Asp is followed by a small, unhindered amino acid are particularly prone to this side reaction. The most susceptible sequences include:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser
-
Asp-Ala
Q4: How can I detect aspartimide formation?
You can detect aspartimide formation and its byproducts using analytical techniques:
-
HPLC: You may observe a shoulder or a closely eluting peak next to your main product peak. The β-aspartyl peptide often has a slightly different retention time.
-
Mass Spectrometry (MS): The aspartimide intermediate will show a mass loss of 18 Da (-H₂O) from the expected product mass. The α- and β-aspartyl peptides and racemized products will have the same mass as the target peptide, making them harder to detect by MS alone. Piperidide adducts will show a mass increase of +84 Da.
Troubleshooting Guide: Preventing Aspartimide Formation (from Aspartic Acid)
If your peptide sequence contains a susceptible Asp-Xaa motif, here are several strategies to minimize or eliminate aspartimide formation.
Strategy 1: Modification of Deprotection Conditions
The standard 20% piperidine in DMF for Fmoc removal is often too harsh for sensitive sequences. Modifying these conditions can significantly reduce the rate of aspartimide formation.
Option A: Use a Weaker Base
Using a weaker base for Fmoc deprotection can suppress the side reaction.
| Base | Concentration | Advantage | Disadvantage |
| Piperazine | 5% in DMF/NMP | Less prone to causing aspartimide formation. | Slower deprotection times may be required. |
| Dipropylamine (DPA) | 20% in NMP | Reduces aspartimide formation, especially at elevated temperatures. | - |
Option B: Addition of an Acidic Additive
Adding a weak acid to the standard piperidine solution can neutralize the basicity and reduce aspartimide formation.
| Additive | Concentration in 20% Piperidine/DMF | Effectiveness |
| Hydroxybenzotriazole (HOBt) | 0.1 M | Significantly reduces aspartimide formation. |
| Formic Acid | 0.5 - 1% | Efficiently prevents aspartimide formation. |
Strategy 2: Use of Sterically Hindered Asp Side-Chain Protection
Increasing the steric bulk of the protecting group on the Asp side chain can physically hinder the formation of the cyclic intermediate.
| Protecting Group | Structure | Advantage | Disadvantage |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Offers better protection than standard OtBu. | Increased cost and potentially slower coupling. |
| OBno (4-N-benzyloxyphenyl) | -O-Ph-CH₂-Ph | Shown to reduce aspartimide to almost undetectable amounts in some sequences. | Higher cost of the amino acid derivative. |
| CSY (Cyanosulfurylide) | C-C bond | Completely suppresses aspartimide formation. | Requires a specific deprotection step with an electrophilic halogenating agent. |
Strategy 3: Backbone Protection
This is one of the most effective methods to completely eliminate aspartimide formation. A protecting group is placed on the backbone amide nitrogen of the residue following the Asp, which prevents the intramolecular cyclization.
| Protecting Group | Method | Advantage | Disadvantage |
| Dmb (2,4-dimethoxybenzyl) | Introduced as a dipeptide, e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH. | Completely eliminates aspartimide formation. | Coupling of the dipeptide can be slower. Commercially available for common motifs like Asp-Gly. |
| Hmb (2-hydroxy-4-methoxybenzyl) | Similar to Dmb, used as a dipeptide. | Prevents both aspartimide formation and peptide aggregation. | Slower coupling kinetics. |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine/HOBt
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Protocol 2: Coupling of Fmoc-Asp(OMpe)-OH
-
Amino Acid Activation: Dissolve Fmoc-Asp(OMpe)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours. Due to steric hindrance, a longer coupling time may be required.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Once coupling is complete, wash the resin with DMF.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation from an Aspartic Acid residue.
Caption: Decision tree for selecting a strategy to prevent aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Synthesized with H-D-Thr(tbu)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides containing H-D-Thr(tbu)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tert-butyl (tBu) protecting group on the D-Threonine side chain?
The tert-butyl (tBu) group is an acid-labile protecting group used to mask the hydroxyl functional group on the side chain of D-Threonine during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions at the hydroxyl group during the coupling of subsequent amino acids in the peptide chain. The tBu group is stable to the basic conditions used for Fmoc deprotection but is readily removed during the final acidic cleavage of the peptide from the resin.[1]
Q2: What is the most common reason for incomplete removal of the tBu protecting group from D-Thr(tbu)?
Incomplete removal of the tBu group from D-Thr(tbu) is often due to attenuated acidic conditions during the final cleavage step. Reducing the concentration of trifluoroacetic acid (TFA) in the cleavage cocktail, for instance, can lead to the incomplete deprotection of tBu groups from both serine and threonine residues.[2]
Q3: How can I detect incomplete deprotection of the tBu group on my D-Thr-containing peptide?
Incomplete tBu deprotection can be detected using the following analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide with the tBu group still attached is more hydrophobic than the fully deprotected peptide and will therefore have a longer retention time on a C18 column. This will appear as a distinct, later-eluting peak in the chromatogram.[1]
-
Mass Spectrometry (MS): Mass spectrometry is a definitive method to confirm the presence of a residual tBu group. The mass difference between the fully deprotected peptide and the peptide with one tBu group remaining is 56.1 Da.[1]
Q4: Can the D-configuration of Threonine influence purification?
While the fundamental chemical properties of D-Threonine are identical to L-Threonine, the overall three-dimensional structure of the peptide is altered. This can potentially influence peptide aggregation and interaction with the stationary phase during RP-HPLC. However, standard purification protocols are generally effective for peptides containing D-amino acids, though optimization of the HPLC gradient may be required to achieve the desired separation.
Q5: What are common side reactions associated with Threonine in peptide synthesis?
A potential side reaction for threonine-containing peptides under acidic conditions is the N->O acyl shift, where the peptide backbone rearranges. This can typically be reversed by treatment with a mild base.[3] Additionally, the tert-butyl carbocation generated during the cleavage of the tBu group is highly reactive and can lead to the alkylation of nucleophilic residues such as Tryptophan, Methionine, Tyrosine, and Cysteine if proper scavengers are not used.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired peptide | 1. Incomplete cleavage from the resin.2. Peptide precipitation during cleavage.3. Aggregation of the crude peptide.4. Suboptimal HPLC purification conditions. | 1. Extend cleavage time to 2-4 hours.2. Ensure a sufficient volume of cleavage cocktail is used.3. Dissolve the crude peptide in a stronger solvent like neat TFA or hexafluoroisopropanol (HFIP) before precipitation in cold ether.4. Optimize the HPLC gradient and consider using a different stationary phase or mobile phase modifiers. |
| Presence of a major impurity peak with a mass of +56 Da | Incomplete removal of the tBu protecting group from the D-Thr residue. | 1. Ensure the TFA concentration in the cleavage cocktail is at least 95%.2. Increase the cleavage time to 3-4 hours.3. Perform a second TFA treatment on the crude peptide.4. Consider a two-step cleavage protocol, starting with a lower TFA concentration followed by a higher concentration. |
| Multiple impurity peaks close to the main product peak | 1. Deletion sequences from incomplete coupling during SPPS.2. Side reactions such as oxidation of Met or alkylation of Trp.3. Racemization of amino acid residues. | 1. Optimize coupling protocols during synthesis.2. Use a cleavage cocktail with appropriate scavengers (e.g., TIS, EDT, thioanisole) for sensitive residues.3. Purify using a shallow HPLC gradient to improve resolution. |
| Broad or tailing peaks during HPLC purification | 1. Peptide aggregation.2. Poor solubility of the peptide in the mobile phase.3. Secondary interactions with the HPLC column. | 1. Dissolve the crude peptide in a small amount of organic solvent (e.g., acetonitrile) before diluting with the aqueous mobile phase.2. Increase the column temperature (e.g., to 40-60 °C).3. Add a small amount of a chaotropic agent like guanidine hydrochloride to the mobile phase. |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides containing D-Thr(tbu) and other acid-labile protecting groups, in the absence of highly sensitive residues like Met, Cys, or Trp.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin (e.g., 50 mg) in a reaction vessel.
-
Add the cleavage cocktail (e.g., 1-2 mL) to the resin.
-
Allow the mixture to react at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
Dry the peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification
This protocol outlines a general method for the purification of a crude peptide containing D-Thr(tbu).
Materials:
-
Crude, dried peptide
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (for fraction analysis)
Procedure:
-
Dissolve a small amount of the crude peptide in Solvent A (e.g., 1 mg/mL). If solubility is an issue, use a minimal amount of Solvent B or another organic solvent to aid dissolution.
-
Inject a suitable volume onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B, for example, 5% to 65% Solvent B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Monitor the elution profile at a wavelength of 214 or 220 nm.
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired product with the correct molecular weight.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Visualizations
References
Validation & Comparative
A Comparative Guide to H-D-Thr(tBu)-OH and Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Strategic Choice of Stereochemistry
In the landscape of peptide synthesis, the selection of amino acid building blocks is a critical decision that dictates the physicochemical properties, biological activity, and therapeutic potential of the final peptide. While Fmoc-L-Thr(tBu)-OH is the standard reagent for incorporating the proteinogenic L-threonine residue via Solid-Phase Peptide Synthesis (SPPS), its enantiomer, derived from H-D-Thr(tBu)-OH, offers strategic advantages, particularly in enhancing peptide stability and modulating biological function. This guide provides a comprehensive comparison, supported by experimental principles, to inform researchers, scientists, and drug development professionals on the strategic incorporation of L- and D-threonine into synthetic peptides.
The primary distinction lies in the stereochemistry at the alpha-carbon, which profoundly influences the peptide's three-dimensional structure and its interaction with biological targets. The incorporation of D-amino acids, such as D-threonine, is a well-established strategy to confer resistance to proteolytic degradation, as natural proteases are stereospecific for L-amino acid residues. This increased stability can significantly enhance the in vivo half-life of peptide-based drugs.
Core Chemical and Strategic Differences
The direct comparison in a synthetic context is between the N-α-Fmoc protected versions of the L- and D-threonine derivatives. This compound serves as the precursor for Fmoc-D-Thr(tBu)-OH, the building block required for its incorporation via the standard Fmoc-SPPS methodology.
| Feature | Fmoc-L-Thr(tBu)-OH | Fmoc-D-Thr(tBu)-OH (from this compound) |
| Stereochemistry | L-Configuration (2S, 3R) | D-Configuration (2R, 3S) |
| Natural Occurrence | Proteinogenic, common in natural proteins. | Non-proteinogenic, found in some bacterial peptides and used in drug design.[1] |
| Primary Building Block | Fmoc-L-Thr(tBu)-OH | This compound is the precursor to Fmoc-D-Thr(tBu)-OH. |
| Synthetic Application | Standard incorporation of L-threonine in Fmoc-SPPS. | Strategic incorporation of D-threonine in Fmoc-SPPS. |
| Impact on Proteolytic Stability | Susceptible to degradation by natural proteases. | Confers resistance to enzymatic degradation, increasing peptide half-life.[2][3] |
| Potential Biological Impact | Standard biological activity. | Can alter or enhance receptor binding, selectivity, and overall bioactivity.[4] |
| Coupling Efficiency | As a β-branched amino acid, coupling can be sterically hindered and may require optimized conditions (e.g., stronger coupling reagents, extended times). | Similar steric hindrance to the L-enantiomer, requiring similar optimized coupling conditions. |
| Racemization Risk | Low but non-zero risk during activation, dependent on coupling reagents. Additives like HOBt or Oxyma are used to suppress it. | The mechanism for racemization is identical; similar precautions are required. |
Impact on Biological Activity: A Case Study
The strategic substitution of an L-amino acid with its D-enantiomer can dramatically alter the pharmacology of a peptide. A compelling example is observed in the Aplysia allatotropin-related peptide (ATRP) signaling system, which utilizes this stereochemical diversity to modulate selectivity between two distinct G protein-coupled receptors (GPCRs).[5] The native animal produces both an all-L-amino acid version of ATRP and a version containing a D-phenylalanine at position 2 (D2-ATRP).
This principle is directly applicable to threonine. An all-L-threonine containing peptide might preferentially bind to one receptor, while its D-threonine counterpart could exhibit altered selectivity, potentially activating a different receptor or signaling pathway. This offers a powerful tool for designing peptide therapeutics with more specific or novel mechanisms of action.
References
- 1. jpt.com [jpt.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H-D-Thr(tbu)-OH and Boc-Thr(Bzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity of the final peptide product. Threonine, with its hydroxyl side chain, requires a robust protecting group strategy to prevent side reactions during peptide assembly. This guide provides an objective comparison of two commonly utilized protected D-threonine derivatives: H-D-Thr(tbu)-OH, featuring a tert-butyl (tBu) ether side-chain protection, and Boc-Thr(Bzl)-OH, which employs a benzyl (Bzl) ether for side-chain protection and a tert-butyloxycarbonyl (Boc) group for Nα-protection.
This comparison focuses on their application within the Boc/Bzl SPPS strategy, highlighting their respective advantages and disadvantages in terms of chemical properties, stability, and performance during synthesis.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these derivatives is crucial for their effective application in peptide synthesis.
| Property | This compound | Boc-Thr(Bzl)-OH |
| Chemical Formula | C₈H₁₇NO₃ | C₁₆H₂₃NO₅ |
| Molecular Weight | 175.23 g/mol [1] | 309.36 g/mol [2][3] |
| Side-Chain Protection | tert-Butyl (tBu) ether | Benzyl (Bzl) ether |
| Nα-Protection | None (free amine) | tert-Butyloxycarbonyl (Boc) |
| Solubility | Soluble in organic solvents like DMF, DMSO, DCM.[4] | Soluble in ethyl acetate and methanol. |
| Deprotection (Side-Chain) | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., HF, TFMSA) or hydrogenolysis. |
Performance in Solid-Phase Peptide Synthesis
The choice between this compound and Boc-Thr(Bzl)-OH directly impacts the peptide synthesis workflow and the purity of the final product. While direct head-to-head quantitative data is scarce, a qualitative comparison based on the nature of their protecting groups provides valuable insights.
| Performance Metric | This compound (within Boc-SPPS) | Boc-Thr(Bzl)-OH (within Boc-SPPS) |
| Coupling Efficiency | Generally high. The free amine allows for direct coupling without a prior deprotection step in the first cycle if it is the first amino acid. Subsequent couplings to the growing peptide chain follow standard Boc-SPPS protocols. | High. As a standard building block for Boc SPPS, coupling protocols are well-established. |
| Racemization Risk | Racemization is a general concern in peptide synthesis, particularly during the activation step. The risk is influenced more by the coupling reagents and conditions rather than the side-chain protecting group itself. For threonine, the presence of a second chiral center necessitates careful control of coupling conditions to minimize epimerization. | Similar to this compound, the risk of racemization is primarily dependent on the activation method and coupling conditions. The use of additives like HOBt can help suppress racemization. |
| Side-Chain Stability | The tBu group is highly stable to the repetitive TFA treatments used for Nα-Boc deprotection in Boc-SPPS. This high stability minimizes premature side-chain deprotection and subsequent side reactions. | The Bzl group is generally stable to the milder acidic conditions of TFA used for Boc deprotection. However, some partial cleavage of the Bzl group can occur with repeated TFA exposure, especially in longer syntheses. This can lead to side reactions and impurities. |
| Final Deprotection | The tBu group is removed during the final cleavage step from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This is a standard procedure in Boc-SPPS. | The Bzl group is also cleaved by strong acids like HF or TFMSA. An alternative and milder deprotection method is catalytic transfer hydrogenation, which can be advantageous for sensitive peptides. However, this requires an additional step and is not compatible with all peptide sequences (e.g., those containing sulfur). |
| Orthogonality | In the context of a standard Boc/Bzl strategy, the tBu group offers excellent orthogonality as it is completely stable to the conditions used for Nα-Boc removal. | The Boc/Bzl strategy is considered a semi-orthogonal system because both protecting groups are removed by acid, albeit at different strengths. This lack of true orthogonality can lead to a gradual loss of the Bzl side-chain protecting group during the synthesis. |
Experimental Protocols
General Protocol for Coupling of Boc-Thr(Bzl)-OH in Boc-SPPS
This protocol outlines a typical manual coupling cycle for Boc-Thr(Bzl)-OH onto a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM, followed by isopropanol, and then N,N-dimethylformamide (DMF).
-
-
Neutralization:
-
Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recoupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF and then DCM. The resin is now ready for the next coupling cycle.
Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus.
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add appropriate scavengers (e.g., anisole, p-cresol) to prevent side reactions.
-
HF Distillation: Cool the reaction vessel in a dry ice/alcohol bath. Distill anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a vacuum.
-
Peptide Precipitation and Washing:
-
Wash the resin-peptide mixture with cold diethyl ether to remove scavengers.
-
Precipitate the peptide with cold diethyl ether and collect by filtration.
-
-
Extraction and Lyophilization: Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the final product.
Mandatory Visualizations
Caption: Chemical structures and properties of the two threonine derivatives.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
Conclusion
Both this compound and Boc-Thr(Bzl)-OH are valuable reagents for the incorporation of D-threonine in Boc-based solid-phase peptide synthesis. The choice between them depends on the specific requirements of the synthesis.
This compound is advantageous due to the high stability of the tert-butyl ether protecting group, which minimizes side reactions during synthesis. This makes it a robust choice, particularly for longer and more complex peptides where repeated exposure to TFA is a concern.
Boc-Thr(Bzl)-OH is a well-established reagent for Boc-SPPS. While the benzyl ether is generally stable, its potential for partial cleavage during synthesis necessitates careful monitoring. However, the option for a milder final deprotection via hydrogenolysis can be beneficial for peptides sensitive to strong acids, provided the sequence is compatible.
Ultimately, the selection should be guided by the length and sequence of the target peptide, the desired purity, and the available cleavage methodologies. For syntheses demanding high stability and minimal side-chain-related impurities, this compound presents a superior option. For shorter peptides or when a non-HF cleavage method is preferred, Boc-Thr(Bzl)-OH remains a viable and effective choice.
References
- 1. peptide.com [peptide.com]
- 2. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Peptides Containing H-D-Thr(tbu)-OH
For researchers, scientists, and drug development professionals working with synthetic peptides, the incorporation of modified amino acids such as O-tert-Butyl-D-threonine (H-D-Thr(tbu)-OH) presents unique analytical challenges. The tert-butyl (tBu) protecting group, while essential during solid-phase peptide synthesis (SPPS) to prevent side reactions, significantly increases the hydrophobicity of the peptide. This alteration necessitates careful consideration and optimization of high-performance liquid chromatography (HPLC) methods to achieve accurate analysis and purification.
This guide provides a comparative overview of common reversed-phase HPLC (RP-HPLC) methodologies for the analysis of peptides containing this compound. By understanding the interplay between the stationary phase, mobile phase, and the physicochemical properties of the peptide, researchers can develop robust and reliable analytical methods.
The Impact of the tert-Butyl Group on Peptide Analysis
The tBu group on the threonine residue introduces a bulky, nonpolar moiety, leading to a notable increase in the peptide's overall hydrophobicity. This increased hydrophobicity can result in:
-
Longer Retention Times: The peptide will interact more strongly with the hydrophobic stationary phase of the HPLC column, leading to delayed elution.
-
Poor Peak Shape: Strong hydrophobic interactions can sometimes lead to peak broadening or tailing, which can complicate quantification and assessment of purity.
-
Co-elution with Other Hydrophobic Impurities: The target peptide may elute in a region of the chromatogram where other hydrophobic impurities from the synthesis are also present.
Therefore, the selection of an appropriate HPLC column and mobile phase is critical for a successful separation.
Comparison of RP-HPLC Stationary Phases
The choice of stationary phase is a crucial first step in developing an HPLC method for peptides containing this compound. The most common stationary phases for peptide analysis are silica-based and chemically modified with alkyl chains of varying lengths.
| Stationary Phase | Description | Advantages for this compound Peptides | Disadvantages for this compound Peptides |
| C18 (Octadecylsilane) | The most hydrophobic and widely used stationary phase for peptide analysis. | Provides high retention, which can be beneficial for separating the target peptide from less hydrophobic impurities. | May lead to excessively long retention times or poor peak shape for very hydrophobic peptides. |
| C8 (Octylsilane) | A moderately hydrophobic stationary phase. | Offers a good balance of retention and elution efficiency for many peptides. It can provide sharper peaks and shorter analysis times for hydrophobic peptides compared to C18. | May not provide sufficient retention for smaller, less hydrophobic peptides. |
| C4 (Butylsilane) | The least hydrophobic of the common alkyl chain phases. | Ideal for very large and/or very hydrophobic peptides that are too strongly retained on C18 or C8 columns. It can significantly improve peak shape and reduce analysis time in such cases. | May offer insufficient resolution for separating peptides with subtle differences in hydrophobicity. |
Comparison of Mobile Phase Modifiers
The mobile phase in RP-HPLC for peptides typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), most commonly acetonitrile. An acid modifier is added to both solvents to control the ionization state of the peptide and improve peak shape.
| Mobile Phase Modifier | Description | Advantages for this compound Peptides | Disadvantages for this compound Peptides |
| Trifluoroacetic Acid (TFA) | The most common ion-pairing agent used in peptide RP-HPLC, typically at a concentration of 0.1%. | Provides excellent peak shape and resolution for most peptides by forming ion pairs with charged residues. | Can suppress ionization in mass spectrometry (MS) detection. It is also non-volatile, which can complicate sample recovery after purification. |
| Formic Acid (FA) | An alternative acid modifier, often used at concentrations of 0.1% to 1%. | More volatile than TFA and provides better compatibility with MS detection. | Generally results in broader peaks and lower resolution compared to TFA. |
Experimental Protocols
Below is a representative experimental protocol for the analytical RP-HPLC of a peptide containing this compound. This protocol serves as a starting point and should be optimized for the specific peptide of interest.
Materials and Reagents
-
Peptide sample containing this compound, dissolved in an appropriate solvent (e.g., 50% acetonitrile in water)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Reversed-phase HPLC column (e.g., C18, 5 µm, 150 x 4.6 mm)
Mobile Phase Preparation
-
Solvent A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95% to 5% B (linear gradient)
-
50-60 min: 5% B (isocratic re-equilibration)
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for HPLC analysis of peptides containing this compound.
Caption: General workflow for HPLC analysis.
Mass Spectrometry of Peptides with H-D-Thr(tBu)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides incorporating unnatural amino acids, understanding their behavior in mass spectrometry is critical for sequence verification and impurity profiling. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing the tert-butyl protected D-threonine residue, H-D-Thr(tBu)-OH, against its unprotected counterpart, H-D-Thr-OH.
The incorporation of this compound is a common strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the hydroxyl group of threonine. The tert-butyl (tBu) protecting group is designed to be stable during peptide chain assembly and subsequently removed during the final cleavage and deprotection step. Mass spectrometry is an essential tool to confirm both the successful incorporation of this modified amino acid and the complete removal of the tBu group.
Comparative Fragmentation Analysis
The primary distinction in the mass spectrometric analysis of peptides containing this compound versus H-D-Thr-OH lies in their fragmentation patterns under collision-induced dissociation (CID). While both will produce the expected b- and y-ion series characteristic of peptide backbone cleavage, the presence of the tBu group on the threonine side chain introduces a unique and diagnostic fragmentation pathway.
A key fragmentation event for peptides containing this compound is the facile neutral loss of the tert-butyl group as isobutylene (C4H8), corresponding to a mass difference of 56.1 Da. This neutral loss is a dominant feature in the MS/MS spectrum and serves as a clear indicator of the presence of the tBu protecting group. In contrast, peptides with unprotected threonine typically exhibit a neutral loss of water (H2O, 18.0 Da) from the side chain, although this is generally a less pronounced fragmentation pathway compared to the loss of isobutylene from the protected form.
Data Presentation
The following table summarizes the theoretical fragmentation data for a model peptide, Ac-Gly-X-Ala-NH2, where X is either D-Thr(tBu) or D-Thr. This illustrates the expected differences in the observed fragment ions.
| Precursor Ion (m/z) | Fragment Ion | Theoretical m/z [X = D-Thr(tBu)] | Theoretical m/z [X = D-Thr] |
| 403.26 | [M+H]+ | 403.26 | 347.19 |
| b1 | 100.05 | 100.05 | |
| b2 | 257.15 | 201.10 | |
| b2 - 56.1 (isobutylene) | 201.09 | - | |
| y1 | 89.06 | 89.06 | |
| y2 | 246.16 | 190.11 | |
| y2 - 56.1 (isobutylene) | 190.10 | - |
Experimental Protocols
A detailed protocol for the analysis of a synthetic peptide containing this compound using liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol is designed to verify the molecular weight of the protected peptide and to analyze its fragmentation pattern for sequence confirmation.
1. Sample Preparation
-
Peptide Dissolution: Dissolve the lyophilized peptide in an appropriate solvent, such as 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Dilution for Analysis: Further dilute the stock solution with the same solvent to a final concentration of 10-100 pmol/µL for LC-MS analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of most peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 60% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan from m/z 200 to 2000 to determine the mass of the intact peptide.
-
MS/MS (Tandem MS) Scan: Perform data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a normalized collision energy in the range of 25-35%.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the key fragmentation differences.
Caption: Experimental workflow for the mass spectrometric analysis of synthetic peptides.
Caption: Comparative fragmentation pathways of peptides with protected and unprotected threonine.
A Comparative Guide to the Stability of Threonine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the hydroxyl moiety of threonine is a critical consideration in peptide synthesis and the development of complex molecules. A protecting group's stability dictates its compatibility with various reaction conditions, influencing the overall efficiency and success of a synthetic strategy. This guide provides an objective comparison of the stability of four commonly used threonine protecting groups—tert-butyl (tBu), benzyl (Bzl), tetrahydropyranyl (Thp), and cyclohexyl (Chx)—supported by experimental data and detailed protocols.
Data Presentation: Stability of Threonine Protecting Groups
The stability of a protecting group is paramount, determining its ability to withstand the conditions of peptide synthesis while being selectively removable when required. The following table summarizes the stability of tBu, Bzl, Thp, and Chx protecting groups under common acidic and basic conditions encountered in peptide synthesis.
| Protecting Group | Structure | Acid Stability | Base Stability | Hydrogenolysis |
| tert-butyl (tBu) | -C(CH₃)₃ | Labile to strong acids (e.g., TFA). Quantitative removal of the t-butyl ether from Fmoc-Thr(tBu)-OH is achieved within 4 hours using 0.1N HCl in HFIP at room temperature. | Stable | Stable |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Stable to moderate acids (e.g., TFA), but labile to strong acids like HF. | Stable | Labile |
| Tetrahydropyranyl (Thp) | -C₅H₉O | Labile to mild acidic conditions. Deprotection can be achieved with 2% TFA in CH₂Cl₂ in the presence of scavengers in approximately 15 minutes.[1] Thp protection on the threonine hydroxyl side chain is slightly more labile than on serine.[1] | Stable | Stable |
| Cyclohexyl (Chx) | -C₆H₁₁ | Highly stable to acidic conditions, including TFA. The apparent rate constant for removal of the Chx group with 50% TFA in CH₂Cl₂ is less than a twentieth of that for the Bzl group. It is quantitatively removed with 1 mol dm⁻³ trifluoromethanesulfonic acid–thioanisole in TFA.[2] | Stable to 20% piperidine in DMF. | Stable |
Experimental Protocols
Detailed methodologies for the deprotection of each protecting group are provided below. These protocols represent common procedures used in solid-phase peptide synthesis (SPPS).
Protocol 1: Acid-Labile Cleavage of the tert-butyl (tBu) Group from Fmoc-Thr(tBu)-OH
This protocol describes the removal of the tBu group from a threonine residue protected with an Fmoc group on the alpha-amino group.
Materials:
-
Fmoc-Thr(tBu)-OH peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Nitrogen gas supply
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Swell the Fmoc-Thr(tBu)-OH peptide-resin in DCM in the reaction vessel for 30 minutes.
-
Drain the DCM.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage solution into a collection tube.
-
Wash the resin twice with fresh cleavage cocktail and combine the filtrates.
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under vacuum.
Protocol 2: Hydrogenolysis of the Benzyl (Bzl) Group from Boc-Thr(Bzl)-OH
This protocol details the removal of the Bzl group via catalytic hydrogenation from a threonine residue protected with a Boc group on the alpha-amino group.
Materials:
-
Boc-Thr(Bzl)-OH
-
Methanol (anhydrous)
-
Palladium on carbon (10% w/w)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
Dissolve Boc-Thr(Bzl)-OH in anhydrous methanol in the reaction flask.
-
Carefully add 10% palladium on carbon to the solution (approximately 10-20% by weight of the substrate).
-
Purge the flask with nitrogen gas.
-
Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 3: Mild Acidic Cleavage of the Tetrahydropyranyl (Thp) Group from Fmoc-Thr(Thp)-OH
This protocol describes the removal of the Thp group under mild acidic conditions.
Materials:
-
Fmoc-Thr(Thp)-OH peptide-resin
-
Cleavage Solution: 2% TFA in DCM with triisopropylsilane (TIS) as a scavenger
-
DCM
-
Cold diethyl ether
-
Nitrogen gas supply
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Swell the Fmoc-Thr(Thp)-OH peptide-resin in DCM in the reaction vessel for 30 minutes.
-
Drain the DCM.
-
Add the cleavage solution to the resin.
-
Agitate the mixture at room temperature for 15-30 minutes.
-
Filter the cleavage solution into a collection tube.
-
Wash the resin twice with DCM and combine the filtrates.
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 4: Strong Acid Cleavage of the Cyclohexyl (Chx) Group from Boc-Thr(Chx)-OH
This protocol outlines the removal of the highly stable Chx group using a strong acid cocktail.
Materials:
-
Boc-Thr(Chx)-OH peptide-resin
-
Cleavage Cocktail: 1 M trifluoromethanesulfonic acid (TFMSA) and thioanisole in TFA
-
DCM
-
Cold diethyl ether
-
Nitrogen gas supply
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Swell the Boc-Thr(Chx)-OH peptide-resin in DCM in the reaction vessel for 30 minutes.
-
Drain the DCM.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the cleavage solution into a collection tube.
-
Wash the resin with TFA and combine the filtrates.
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate and wash the peptide pellet as described in the previous protocols.
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting a threonine protecting group based on the desired chemical transformations and required stability.
Caption: Decision tree for selecting a threonine protecting group.
References
Orthogonal Protecting Group Strategies: A Comparative Guide to H-D-Thr(tbu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity of the final peptide. For trifunctional amino acids such as threonine, with its reactive hydroxyl side chain, effective protection is crucial to prevent side reactions. This guide provides a comprehensive comparison of the widely used tert-butyl (tBu) protected D-threonine derivative, H-D-Thr(tbu)-OH, with its alternatives, supported by experimental data and detailed protocols.
The cornerstone of modern SPPS is the concept of orthogonality, where different protecting groups can be removed under distinct, non-interfering conditions, allowing for selective deprotection and chain elongation.[1][2] The most prevalent orthogonal strategy is the Fmoc/tBu approach, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, and acid-labile groups, such as the tert-butyl ether on the threonine side chain, offer permanent protection during chain assembly.[2][3]
Performance Comparison of Threonine Side-Chain Protecting Groups
The choice of the side-chain protecting group for threonine significantly impacts the overall success of peptide synthesis, particularly for complex or "difficult" sequences prone to aggregation.[4] While this compound is a robust and widely used building block, alternatives such as the trityl (Trt) protected derivative, H-D-Thr(Trt)-OH, can offer advantages in specific contexts.
A comparative study on the synthesis of various peptides has shown that the use of Trt-protected amino acids can lead to crude peptides of higher purity compared to their tBu-protected counterparts, especially when synthesizing complex sequences. The higher acid lability of the Trt group allows for milder deprotection conditions, which can minimize side reactions.
Quantitative Data Summary
The following table summarizes the comparative purity of crude peptides synthesized using Fmoc-protected amino acids with either tBu or Trt side-chain protection. The data is extrapolated from studies on peptides containing serine, methionine, tryptophan, and tyrosine, as the chemical principles are directly applicable to threonine.
| Peptide Sequence Fragment | Side-Chain Protection | Deprotection Conditions | Crude Peptide Purity (%) | Reference |
| Fmoc-Ser-Met-Ser-Met-Ser-OH | tBu | 50% TFA in DCM, 90 min | 68 | |
| Trt | 50% TFA in DCM, 90 min | 98 | ||
| Fmoc-Ser-Trp-Ser-Trp-Ser-OH | tBu | 50% TFA in DCM | 78 | |
| Trt | 5% or 50% TFA in DCM | >95 | ||
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | tBu | 65% TFA in DCM, 2h | 43 | |
| Trt | 1.1% TFA in DCM | 92 | ||
| Trt | 65% TFA in DCM | 80 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting group strategies. Below are representative protocols for the coupling of Fmoc-D-Thr(tbu)-OH and the final cleavage and deprotection of the peptide from the solid support.
Protocol 1: Coupling of Fmoc-D-Thr(tbu)-OH
Due to the steric hindrance of the tBu group, efficient coupling of Fmoc-D-Thr(tbu)-OH may require optimized conditions.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-D-Thr(tbu)-OH (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure® (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Thr(tbu)-OH and OxymaPure® in DMF. Add DIC and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
For particularly difficult couplings, alternative coupling reagents such as HATU or PyBOP can be employed. Microwave-assisted SPPS can also enhance the coupling efficiency of sterically hindered amino acids.
Protocol 2: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The composition of the cleavage cocktail is critical and depends on the peptide sequence.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5, v/v/v) (for standard peptides)
-
Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v) (for peptides with sensitive residues like Cys, Met, Trp)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the appropriate cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Slowly add the filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual protecting group fragments.
-
Drying: Dry the crude peptide under vacuum.
Mandatory Visualizations
Fmoc/tBu Orthogonal Strategy in SPPS
Caption: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Decision Pathway for Cleavage Cocktail Selection
Caption: Cleavage cocktail selection based on peptide sequence.
References
A Researcher's Guide to H-D-Thr(tbu)-OH in Peptide Synthesis: A Comparative Analysis
For researchers and professionals in drug development and peptide chemistry, the selection of appropriately protected amino acid derivatives is a critical factor that dictates the success of solid-phase peptide synthesis (SPPS). Threonine, with its secondary hydroxyl group, requires a robust protection strategy to prevent side reactions and ensure the synthesis of high-purity peptides. H-D-Thr(tbu)-OH, where the side chain is protected by a tert-butyl (tBu) ether, is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed methodologies, to aid in the rational design of peptide synthesis protocols.
The Role and Orthogonality of the tBu Group in Fmoc SPPS
In the Fmoc/tBu strategy, the α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine in DMF.[1] The reactive side chains of amino acids, such as the hydroxyl group of threonine, are protected by acid-labile groups like the tert-butyl (tBu) ether.[1] This orthogonal scheme is highly advantageous as it allows for the selective deprotection of the N-terminus for chain elongation without the premature cleavage of side-chain protecting groups.[1][2] The tBu group is stable under the basic conditions of Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the resin.[1]
Performance in Peptide Synthesis: A Comparative Overview
The choice of side-chain protection for threonine can significantly impact the purity and yield of the final peptide, particularly in the synthesis of "difficult" or long sequences. The most common alternative to the tBu group is the trityl (Trt) group.
Quantitative Data: Purity of Peptides Synthesized with tBu vs. Trt Protection
The following table summarizes the purity of a model peptide synthesized using either tBu or Trt side-chain protection for threonine and other sensitive residues. The data highlights that the use of Trt-protected amino acids can lead to significantly higher purity of the crude peptide, especially when sensitive residues like tryptophan are present.
| Peptide Sequence | Side-Chain Protection Strategy | Cleavage Conditions | Crude Peptide Purity (%) |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All tBu protected | 65% TFA in DCM | 43% |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All Trt protected | 1.1% TFA in DCM | 92% |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | Mixed: 3 tBu, 3 Trt | 65% TFA in DCM | Similar to all tBu |
Table 1: Comparison of crude peptide purity based on side-chain protection strategy. Data sourced from a study comparing Fmoc/tBu and Fmoc/Trt protection schemes.
The significantly lower purity observed with the all-tBu strategy is attributed to side reactions caused by the tert-butyl cations generated during TFA cleavage. These cations can alkylate sensitive residues, particularly the indole side chain of tryptophan. While scavengers are used to minimize this, intramolecular alkylation can still occur. The Trt group, being more acid-labile, can be removed under much milder acidic conditions, which minimizes these side reactions and leads to a cleaner crude product.
Experimental Protocols
Standard Protocol for a Single Coupling Cycle in Fmoc-SPPS
This protocol describes a standard manual coupling cycle for the incorporation of an Fmoc-protected amino acid, such as Fmoc-D-Thr(tbu)-OH, onto a resin.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-D-Thr(tbu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-D-Thr(tbu)-OH, 3-5 equivalents of HATU, and 3-5 equivalents of HOAt in DMF.
-
Add 6-10 equivalents of NMM or DIPEA to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated. A negative test (yellow beads) indicates successful coupling.
Final Cleavage and Deprotection Protocol
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tBu side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v). Caution: Prepare fresh in a fume hood.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Synthesis Strategies and Side Reactions
The choice of protecting group strategy dictates the overall workflow and potential for side reactions. The following diagrams illustrate these concepts.
References
A Comparative Analysis of Protected Threonine Derivatives in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acid residues is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide offers an objective comparison of commonly used protected threonine derivatives, focusing on their impact on peptide yield and purity. Experimental data, detailed protocols, and visual representations of the synthetic workflow are provided to inform the strategic selection of threonine building blocks for your research.
The hydroxyl group in the side chain of threonine is reactive and can lead to side reactions during peptide synthesis if left unprotected. The most common protecting groups for threonine in Fmoc-based SPPS are the tert-butyl (tBu) and trityl (Trt) ethers. This guide will also consider the use of unprotected threonine. The choice of protecting group can significantly influence coupling efficiency, susceptibility to side reactions, and ultimately, the yield and purity of the final peptide.
Performance Comparison of Protected Threonines
The selection of a side-chain protecting group for threonine is a balance between ensuring complete protection during synthesis and enabling efficient and clean removal during the final cleavage step. While the tert-butyl (tBu) group is widely used due to its stability, the more labile trityl (Trt) group can offer advantages in specific contexts.[1][2]
| Protected Threonine Derivative | Key Advantages | Potential Disadvantages | Typical Crude Purity | Expected Yield |
| Fmoc-Thr(tBu)-OH | Robust and stable to repeated Fmoc deprotection cycles. Widely used and well-documented. | Requires strong acidic conditions (e.g., high concentration of TFA) for cleavage, which can promote side reactions in sensitive sequences.[3] | Good to Excellent | High |
| Fmoc-Thr(Trt)-OH | Cleaved under milder acidic conditions than tBu, reducing potential side reactions.[1] Can improve solubility of the growing peptide chain. | The bulkiness of the Trt group can sometimes hinder coupling efficiency. Higher cost compared to the tBu derivative. | Excellent | High |
| Fmoc-Thr-OH (Unprotected) | Cost-effective. May be suitable for short peptides or sequences where the threonine residue is not prone to side reactions. | Risk of O-acylation and other side reactions, leading to impurities and lower yields. | Variable (Sequence Dependent) | Lower to Moderate |
Experimental Protocols
The following is a generalized protocol for manual solid-phase peptide synthesis using a Rink Amide resin, which will yield a C-terminally amidated peptide. This protocol can be adapted for automated synthesizers.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including the threonine derivative of choice)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Synthesis Workflow
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Signaling Pathways and Logical Relationships
The choice of protecting group is dictated by the overall synthetic strategy, which is primarily divided into two main approaches: the Fmoc/tBu and the Boc/Bzl strategies. The Fmoc/tBu strategy, which is more contemporary, relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (like tBu and Trt). This orthogonality allows for selective deprotection at each stage of the synthesis.
References
Safety Operating Guide
Proper Disposal of H-D-Thr(tbu)-OH: A Guide for Laboratory Professionals
Researchers and scientists handling H-D-Thr(tbu)-OH must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this amino acid derivative.
Disposal Protocol
The recommended disposal procedure for this compound involves the following steps:
-
Consult Safety Data Sheet (SDS): Always refer to the compound-specific Safety Data Sheet for the most accurate and detailed handling and disposal instructions.
-
Segregate Waste: Do not mix this compound with other chemical waste unless explicitly instructed to do so by a qualified chemist or waste disposal professional.
-
Proper Labeling: Ensure the waste container is clearly and accurately labeled as "this compound" or with its chemical name, O-tert-Butyl-D-threonine.
-
Engage a Licensed Disposal Service: Contact a certified hazardous waste disposal company to arrange for pickup and disposal. These companies are equipped to handle chemical waste in accordance with all federal, state, and local regulations.
-
Incineration: The standard method for the disposal of this type of chemical waste is through high-temperature incineration in a chemical incinerator equipped with an afterburner and exhaust air scrubbing capabilities to neutralize harmful combustion byproducts.[1]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and procedural steps from the point of waste generation to its final disposal.
Caption: Logical workflow for the proper disposal of this compound.
Safety and Handling Considerations
While a specific Safety Data Sheet for this compound was not found, related compounds are generally not classified as hazardous substances.[2][3] However, it is crucial to handle all laboratory chemicals with caution. When handling this compound, researchers should use appropriate personal protective equipment (PPE), including gloves and eye protection.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2]
In the event of accidental release, the area should be cleared, and the spill should be collected in a suitable, closed container for disposal. Avoid allowing the chemical to enter drains or soil.
By following these procedures, research professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment.
References
Essential Safety and Logistics for Handling H-D-Thr(tbu)-OH
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling H-D-Thr(tbu)-OH to minimize exposure. The following table summarizes the recommended PPE based on guidelines for similar chemical compounds.[2][3]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 Compliant | Protects against potential splashes and dust.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | ASTM D6978 (Chemotherapy glove standard) recommended for handling hazardous drugs | Prevents skin contact with the chemical.[5] |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 or P1 Dust Mask | NIOSH (US) or EN 143 (EU) approved | Recommended when handling the powder form to avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
-
Preparation and Review :
-
Before beginning any work, thoroughly review this safety information and any available institutional chemical safety guidelines.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare and decontaminate the designated workspace. A well-ventilated area, such as a fume hood, is recommended, especially when handling the powder.
-
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid the formation and inhalation of dust.
-
Use only in a well-ventilated area. If dust is generated, use local exhaust ventilation.
-
Wash hands thoroughly after handling.
-
-
In Case of Exposure or Spill :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Waste Identification and Collection :
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
-
Waste Segregation and Storage :
-
Store the waste container separately from incompatible materials.
-
As a general practice, do not mix different chemical wastes.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal Procedure :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
For a related compound, Fmoc-Thr(tBu)-OH, disposal via a licensed professional waste disposal service is recommended, with the suggestion to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Experimental Workflow and Safety Protocol
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
